Technical Documentation Center

5-Ethyl-2-methylnonanal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-2-methylnonanal
  • CAS: 68141-14-0

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Stereochemistry of 5-Ethyl-2-methylnonanal: A Technical Guide

Executive Summary 5-Ethyl-2-methylnonanal (CAS: 68141-14-0) is a complex aliphatic aldehyde widely utilized in advanced flavor and fragrance formulations, as well as in malodor-blocking technologies [1]. Despite its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethyl-2-methylnonanal (CAS: 68141-14-0) is a complex aliphatic aldehyde widely utilized in advanced flavor and fragrance formulations, as well as in malodor-blocking technologies [1]. Despite its structural simplicity as a C12 saturated aldehyde, the presence of two distinct stereocenters at the C2 and C5 positions introduces significant stereochemical complexity. This whitepaper provides an in-depth analysis of its molecular architecture, stereochemical configurations, and the analytical workflows necessary for its isolation and characterization in modern chemical and pharmaceutical applications.

Molecular Architecture & Stereochemistry

The molecular formula of 5-ethyl-2-methylnonanal is C₁₂H₂₄O, with a molecular weight of 184.32 g/mol [3]. The carbon backbone consists of a nine-carbon chain (nonanal) substituted with a methyl group at the α-position (C2) and an ethyl group at the C5 position.

Stereocenter Analysis

The molecule possesses two chiral centers:

  • C2 (α-carbon): Bonded to the aldehyde group (-CHO), a methyl group (-CH₃), a hydrogen atom, and the rest of the alkyl chain. This center is highly susceptible to enolization under basic or acidic conditions, leading to potential racemization.

  • C5 carbon: Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and the propyl linker connecting to the C2 center. This center is configurationally stable under standard conditions.

Because there are two chiral centers, 5-ethyl-2-methylnonanal exists as four distinct stereoisomers:

  • (2R, 5R)-5-ethyl-2-methylnonanal

  • (2S, 5S)-5-ethyl-2-methylnonanal

  • (2R, 5S)-5-ethyl-2-methylnonanal

  • (2S, 5R)-5-ethyl-2-methylnonanal

The spatial orientation of these functional groups dictates the molecule's interaction with olfactory receptors. Specifically, the compound acts as a competitive antagonist at specific sensory cells, blocking malodor access while leaving the sensor open to other scent molecules [2].

Physicochemical Properties & Olfactory Binding Data

To understand the behavior of 5-ethyl-2-methylnonanal in formulation matrices (such as silicone compounds or emulsions), its physicochemical parameters must be quantified [1, 2].

Table 1: Quantitative Physicochemical Data of 5-Ethyl-2-methylnonanal

PropertyValueCausality / Significance
Molecular Weight 184.32 g/mol Optimal size for volatility and receptor pocket fit [3].
LogP (Octanol/Water) ~4.2 (Calculated)High lipophilicity; dictates partitioning into lipid bilayers and oily solvents[1].
Boiling Point ~230 - 240 °CEnsures longevity as a base/middle note in fragrance matrices.
Stereoisomeric Purity Typically 97.0% (Sum of isomers)Commercial synthesis usually yields a diastereomeric mixture [1].
Receptor Action Malodor antagonistBlocks specific olfactory sensory cells from binding malodorants [2].

Stereoselective Synthesis and Analytical Workflow

Synthesizing specific stereoisomers of 5-ethyl-2-methylnonanal requires rigorous control over both the C5 alkylation and the C2 methylation steps. Commercial batches are often racemic mixtures, but isolating specific enantiomers is critical for advanced receptor-binding studies.

Experimental Protocol: Stereoselective Analytical Resolution

To validate the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthesized batch, a self-validating analytical workflow using Chiral Gas Chromatography (GC) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the 5-ethyl-2-methylnonanal mixture in 1 mL of anhydrous hexane (HPLC grade). Causality: Hexane provides optimal volatility and prevents hydration of the aldehyde, which could interfere with the column stationary phase.

  • Derivatization (Optional but Recommended): Convert the aldehyde to a corresponding acetal using enantiopure (R,R)-2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid. Causality: Derivatization fixes the C2 stereocenter, preventing enolization-induced racemization during high-temperature GC analysis.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC-FID equipped with a cyclodextrin-based chiral capillary column (e.g., β-DEX 225).

  • Thermal Gradient: Initial temperature 80°C (hold 2 min), ramp at 2°C/min to 160°C. Causality: A slow ramp rate is critical for resolving the subtle boiling point differences between the four diastereomeric acetals.

  • Validation: Co-inject with known, independently synthesized (2R,5R) and (2S,5S) standards to confirm peak retention times.

Receptor Binding Pathway Visualization

The following diagram illustrates the logical workflow of how 5-ethyl-2-methylnonanal interacts with olfactory sensory cells to achieve malodor reduction, a key application in modern formulations [2].

G A 5-Ethyl-2-methylnonanal (Ligand) B Olfactory Sensory Cell (Receptor Pocket) A->B Binds to C Competitive Antagonism (Malodor Blockade) B->C Induces D Selective Permeability (Allows Scent Molecules) C->D Maintains E Perceived Odor Profile (Clean / Fragranced) D->E Results in

Fig 1: Mechanism of malodor blockade and selective scent permeability by 5-Ethyl-2-methylnonanal.

Conclusion

The stereochemical nuances of 5-ethyl-2-methylnonanal dictate its functional efficacy in both fragrance profiles and advanced malodor-control technologies. By understanding the independent behavior of the C2 and C5 chiral centers, researchers can optimize synthetic pathways and formulation matrices, ensuring maximum receptor-binding efficiency and product stability.

References

  • Google Patents. "WO2019010265A1 - Silicone compounds." World Intellectual Property Organization, 2019.
  • Bicyclicamine. "5-ETHYL-2-METHYLNONANAL." Chemexpress, 2024. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties and Boiling Point of 5-Ethyl-2-methylnonanal

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties and boiling point of 5-Ethyl-2-methylnonanal (CAS No. 68141-14-0), a branched-chain aliphatic aldehyde.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties and boiling point of 5-Ethyl-2-methylnonanal (CAS No. 68141-14-0), a branched-chain aliphatic aldehyde. Recognizing the scarcity of experimentally-derived data for this specific compound, this document synthesizes estimated values from reputable chemical databases with theoretical predictions derived from established computational methodologies. It is designed to serve as a critical resource for researchers, chemists, and drug development professionals, offering not only property data but also the scientific rationale behind property trends and detailed protocols for experimental validation.

Introduction to 5-Ethyl-2-methylnonanal

5-Ethyl-2-methylnonanal is a C12 aliphatic aldehyde characterized by a nine-carbon chain with methyl and ethyl branches at the C2 and C5 positions, respectively. Its molecular structure gives rise to specific physicochemical properties that make it a compound of interest in the flavor and fragrance industries.[1][2] Understanding its thermodynamic behavior and boiling point is crucial for applications in purification, formulation, process design, and safety assessments.

Chemical Identity:

  • IUPAC Name: 5-Ethyl-2-methylnonanal[3]

  • CAS Number: 68141-14-0[1]

  • Molecular Formula: C₁₂H₂₄O[3]

  • Molecular Weight: 184.32 g/mol [3]

  • SMILES: CCCCC(CC)CCC(C)C=O[3]

  • InChIKey: VITZPKQAMWMVFA-UHFFFAOYSA-N[3]

Key Physicochemical and Estimated Properties

The properties of 5-Ethyl-2-methylnonanal are predominantly available as computationally estimated values. These predictions, derived from QSPR (Quantitative Structure-Property Relationship) models, provide a valuable baseline for experimental design.

PropertyValueSource / Method
Molecular Weight 184.32 g/mol PubChem[3]
logP (o/w) 4.6XLogP3[3]
Water Solubility 6.208 mg/L @ 25 °C (est.)The Good Scents Company[1]
Vapor Pressure 0.050 mmHg @ 25 °C (est.)The Good Scents Company[1]
Flash Point 102.1 °C (est.)The Good Scents Company[1]
Refractive Index 1.434 - 1.439 @ 20 °CBOC Sciences
Specific Gravity 0.831 - 0.836 @ 25 °CBOC Sciences
Boiling Point Analysis

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the external pressure. For aldehydes, this is governed by molecular weight, branching, and intermolecular forces.

3.1 Reported and Predicted Boiling Points

There is no definitive, experimentally confirmed boiling point for 5-Ethyl-2-methylnonanal in publicly accessible literature. The available data are estimates from computational models.

Boiling Point (°C)Pressure (mmHg)Source / Method
235.0 - 236.0760The Good Scents Company (Estimated)[1]
231.03760BOC Sciences (EPI 4.0 Prediction)
3.2 Scientific Principles: Factors Influencing Aldehyde Boiling Points

The boiling points of aldehydes are dictated by a combination of factors that influence the energy required to overcome intermolecular attractions in the liquid phase:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) is strongly polar, creating a significant molecular dipole. This leads to dipole-dipole attractions between adjacent molecules, which are stronger than the London dispersion forces found in nonpolar alkanes of similar molecular weight. Consequently, aldehydes have higher boiling points than their corresponding alkanes.

  • Molecular Weight and Size: As the carbon chain length and molecular weight increase, the surface area available for London dispersion forces also increases. These cumulative forces, though individually weak, contribute significantly to the overall intermolecular attraction, leading to a steady rise in boiling point with molecular size.

  • Branching: Increased branching in the carbon chain, as seen in 5-Ethyl-2-methylnonanal, creates a more compact, spherical molecular shape. This reduces the effective surface area for intermolecular contact compared to a linear isomer. The diminished surface contact weakens the London dispersion forces, typically resulting in a lower boiling point than that of a straight-chain aldehyde of the same molecular weight.

  • Absence of Hydrogen Bonding: Unlike alcohols, aldehydes lack a hydrogen atom bonded to an electronegative oxygen. Therefore, they cannot act as hydrogen bond donors and engage in intermolecular hydrogen bonding with each other. This is why aldehydes have significantly lower boiling points than alcohols of comparable molecular weight.

3.3 Standardized Experimental Protocol for Boiling Point Determination

To validate the predicted boiling point, a standardized experimental approach is necessary. Given the high estimated boiling point (>230 °C), a high-temperature heating medium and appropriate safety measures are critical.

Objective: To determine the boiling point of 5-Ethyl-2-methylnonanal at atmospheric pressure.

Materials:

  • Sample of 5-Ethyl-2-methylnonanal (≥97% purity)

  • Thiele tube or similar oil bath apparatus

  • High-temperature heating oil (e.g., silicone oil)

  • Calibrated high-temperature thermometer (-10 to 400 °C)

  • Small-diameter test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamps and stand

Methodology:

  • Apparatus Setup: Securely clamp the Thiele tube to a retort stand in a fume hood. Fill the tube with silicone oil to the level of the upper side arm.

  • Sample Preparation: Add approximately 0.5 mL of 5-Ethyl-2-methylnonanal to the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is below the oil level and the open end of the Thiele tube's side arm.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube will ensure even heat distribution via convection.

  • Observation (First Stage): As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This occurs as the air trapped inside expands and is replaced by the sample's vapor.

  • Equilibration: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source.

  • Boiling Point Reading: The liquid will begin to cool. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, where the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Confirmation: Allow the apparatus to cool significantly before repeating the heating and cooling cycle for a second determination to ensure reproducibility.

Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_exp Experiment cluster_val Validation prep1 Assemble Thiele Tube Apparatus prep2 Add Sample to Test Tube prep1->prep2 prep3 Invert Capillary in Sample prep2->prep3 exp1 Immerse Assembly in Oil Bath prep3->exp1 exp2 Heat Gently & Observe Bubbles exp1->exp2 exp3 Remove Heat at Rapid Bubbling exp2->exp3 exp4 Record Temp When Liquid Enters Capillary exp3->exp4 val1 Cool Apparatus exp4->val1 val2 Repeat for Reproducibility val1->val2

Caption: Experimental workflow for determining the boiling point.

Thermodynamic Properties

Experimental thermodynamic data for 5-Ethyl-2-methylnonanal are not available. In such cases, computational chemistry and group-contribution methods serve as powerful tools for generating reliable estimates essential for process modeling and hazard analysis.[4]

4.1 Computational Approaches for Property Estimation
  • Ab Initio and DFT Methods: Quantum mechanical methods like Density Functional Theory (DFT) or composite methods (e.g., G3, CBS-APNO) can calculate properties like the standard enthalpy of formation with high accuracy.[5] These methods solve the electronic structure of the molecule to derive its energy, from which thermodynamic properties are calculated. They are computationally intensive but provide deep physical insight.

  • Group Contribution Methods: Methods like the Joback method estimate properties by summing the contributions of a molecule's constituent functional groups.[6][7] This approach assumes that the contribution of each group is independent of its position in the molecule. It is less accurate than quantum methods but is extremely fast and useful for initial engineering calculations.

4.2 Predicted Thermodynamic Data via Joback Method

The following thermodynamic properties were estimated for 5-Ethyl-2-methylnonanal using the Joback group-contribution method.[6][7] This method is well-suited for providing baseline data in the absence of experimental values.

Breakdown of Functional Groups:

  • -CH₃: 2

  • -CH₂-: 5

  • CH-: 2

  • -CHO (aldehyde): 1

PropertyPredicted ValueUnit
Standard Enthalpy of Formation (Gas, 298 K) -395.5kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298 K) -140.2kJ/mol
Ideal Gas Heat Capacity (Cp) @ 298 K 315.8J/(mol·K)
Enthalpy of Vaporization (ΔHvap) @ Normal Boiling Point 50.8kJ/mol

Disclaimer: These values are predictions and should be used with an understanding of the inherent limitations of group-contribution methods, particularly for branched molecules where group interactions may not be fully negligible.[6]

4.3 Conceptual Experimental Workflow: Bomb Calorimetry

To experimentally determine the standard enthalpy of formation (ΔH_f^°), the standard enthalpy of combustion (ΔH_c^°) is first measured using a bomb calorimeter.

Workflow for Enthalpy of Formation Determination

G cluster_exp Bomb Calorimetry Experiment cluster_calc Calculation exp1 1. Pelletize Known Mass of Sample exp2 2. Place in Bomb Calorimeter exp1->exp2 exp3 3. Pressurize with Excess O₂ exp2->exp3 exp4 4. Ignite Sample & Record ΔT exp3->exp4 calc1 5. Calculate Heat Released (q) exp4->calc1 calc2 6. Determine ΔH_c° (Enthalpy of Combustion) calc1->calc2 calc3 7. Apply Hess's Law calc2->calc3 calc4 8. Calculate ΔH_f° (Enthalpy of Formation) calc3->calc4

Caption: Conceptual workflow for determining enthalpy of formation.

Procedure Outline:

  • Combustion: A precisely weighed sample of 5-Ethyl-2-methylnonanal is combusted in a high-pressure oxygen environment within the bomb calorimeter. The combustion reaction is: C₁₂H₂₄O(l) + 17 O₂(g) → 12 CO₂(g) + 12 H₂O(l)

  • Measurement: The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change (ΔT) is meticulously recorded.

  • Calculation of ΔH_c^°: The heat released is calculated using the known heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion per mole of the substance.

  • Application of Hess's Law: The standard enthalpy of formation (ΔH_f^°) of the compound is then calculated using Hess's Law, which states that the total enthalpy change of a reaction is independent of the pathway taken. ΔH_c^° = [12 * ΔH_f^°(CO₂, g) + 12 * ΔH_f^°(H₂O, l)] - [ΔH_f^°(C₁₂H₂₄O, l) + 17 * ΔH_f^°(O₂, g)] By rearranging this equation and using the known standard enthalpies of formation for CO₂, H₂O, and O₂ (which is zero), the ΔH_f^° of 5-Ethyl-2-methylnonanal can be determined.

Summary and Future Outlook

This guide has consolidated the available estimated and predicted data for the boiling point and thermodynamic properties of 5-Ethyl-2-methylnonanal. While computational methods provide a strong and necessary foundation, there is a clear need for experimental validation. The protocols and theoretical background provided herein are intended to empower researchers to perform such validation. Future work should focus on the precise experimental determination of the normal boiling point and the use of calorimetric techniques to establish a definitive value for the standard enthalpy of formation. Such data would be invaluable for refining predictive models and ensuring the safe and efficient use of this compound in scientific and industrial applications.

References
  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
  • ChemEgid. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

  • Comes, F. J., et al. (2006). Enthalpies of formation, bond dissociation energies, and molecular structures of the n-aldehydes. The Journal of Physical Chemistry A, 110(48), 13035-13044.
  • Grokipedia. (n.d.). Joback method. Retrieved from [Link]

  • PubChem. (n.d.). Nonanal, 5-ethyl-2-methyl-. Retrieved from [Link]

  • Sivaramakrishnan, R., et al. (2019).
  • Smyth, S. A., et al. (2017). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology, 101(15), 5979-5991.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl nonanal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Ethyl-2-methylnonanal in Flavor and Fragrance Formulation

Prepared by: Senior Application Scientist, Gemini Laboratories Abstract This document provides a comprehensive technical guide for researchers, perfumers, and formulators on the application of 5-Ethyl-2-methylnonanal (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulators on the application of 5-Ethyl-2-methylnonanal (CAS No. 68141-14-0). As a C12 aliphatic aldehyde, this ingredient offers a unique olfactory profile characterized by its fresh, juicy, and citrus-like notes. These application notes detail its physicochemical properties, olfactory characteristics, and performance in various formulations. Included are field-proven protocols for olfactory evaluation, incorporation into fragrance bases, stability testing, and sensory analysis. The guide is designed to provide both the foundational knowledge and the practical methodologies required to effectively utilize this versatile fragrance material.

Introduction and Chemical Profile

5-Ethyl-2-methylnonanal is a synthetic aliphatic aldehyde that has gained traction in the fragrance industry for its potent and diffusive character.[][2] Unlike the more common linear aldehydes, its branched structure contributes to a nuanced and complex odor profile. Aldehydes, as a class, are renowned for their ability to add a "sparkle" or effervescence to a fragrance, amplifying other notes and providing a clean, fresh lift.[3][4] They are highly reactive and volatile, making them ideal as top notes that deliver an immediate and impactful first impression.[2]

The primary utility of 5-Ethyl-2-methylnonanal lies in its capacity to enhance and modify fragrance compositions, particularly in floral, citrus, and woody accords.[3][4] Its stability, while a consideration typical for aldehydes, is manageable with proper formulation techniques, allowing for its use across a wide range of consumer products.[5][6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 5-Ethyl-2-methylnonanal is critical for its effective use in formulation, including dosage calculations, solubility considerations, and safety handling.

PropertyValueSource(s)
CAS Number 68141-14-0[][7][8]
IUPAC Name 5-ethyl-2-methylnonanal[7][9]
Molecular Formula C12H24O[][7][9]
Molecular Weight 184.32 g/mol [][7][9]
Appearance Colorless liquid[]
Purity ≥95-97% (sum of isomers)[][8]
Boiling Point ~231-236 °C @ 760 mmHg (est.)[][8]
Flash Point ~102.1 °C (216 °F) (est.)[8]
Solubility Soluble in alcohol; Insoluble in water.[][8]
logP (o/w) ~4.6 (est.)[7][8]

Olfactory and Flavor Profile

The sensory characteristics of 5-Ethyl-2-methylnonanal are its most defining feature. It is primarily valued for its contribution to fragrance compositions.

Olfactory Description

The odor of 5-Ethyl-2-methylnonanal is consistently described as fresh, clean, juicy, and reminiscent of orange rind .[] Its profile can be further broken down into the following facets:

  • Top Note Impact: High volatility provides an immediate, diffusive lift to the opening of a fragrance.[2]

  • Aldehydic Character: Possesses the classic waxy, slightly soapy, and metallic undertones characteristic of aldehydes, which adds a vibrant and sparkling quality.[3]

  • Citrus Nuances: While not a citrus ingredient itself, it strongly supports and enhances citrus notes, particularly orange, by introducing a juicy, zesty rind-like complexity.

  • Aqueous/Clean Facet: Contributes a "clean linen" or fresh air sensation, making it highly suitable for laundry and home care applications.

Flavor Application Considerations

There is conflicting information regarding the use of 5-Ethyl-2-methylnonanal in flavor applications. Some suppliers list it as a flavoring agent.[] However, other industry resources explicitly state it is "not for flavor use".[8]

Expert Insight: This discrepancy often arises from differing regulatory approvals or intended markets. Given this, its use in flavor formulations should be approached with caution. It is imperative that any intended use in food or beverage products complies with all local and international regulations, such as those set by the FDA and EFSA. For applications where ingestion is possible, even in small amounts (e.g., lip products), materials must be recognized as safe for flavor use, often guided by bodies like the International Organization of the Flavor Industry (IOFI).[10] The primary and most validated application for this material remains in fragrance.

Application in Fragrance Formulations

The true strength of 5-Ethyl-2-methylnonanal is its role as a versatile modifier and enhancer in a wide array of fragrance types. It is a team player, allowing other ingredients to reach their full potential.[3]

Functional Role and Synergies
  • Amplifier: In minimal dosages, it can significantly boost the diffusion and perceived volume of a fragrance. This makes it a cost-effective tool for achieving high impact.[2]

  • Floral Blends: It "makes flowers sing" by adding a dewy, fresh, and clean dimension to heavy floral notes like jasmine, tuberose, and ylang-ylang, preventing them from becoming indolic or cloying.[4]

  • Citrus Accords: It synergizes exceptionally well with natural citrus oils (orange, mandarin, grapefruit), extending their freshness and adding a more complex, juicy character that is more stable than the citrus oils themselves.

  • Woody and Chypre Compositions: In these heavier fragrance families, it provides a contrasting lift and brilliance in the top note, creating a more dynamic and modern scent profile.[4]

Recommended Usage Levels

Precision in dosage is key when working with powerful aldehydes to avoid a harsh or overly metallic character.[2]

Product CategoryTypical Concentration (% in final product)Rationale
Fine Fragrance (Eau de Parfum/Toilette) 0.01% - 0.2%Provides lift and sparkle without dominating the composition.
Personal Care (Lotions, Soaps, Shampoos) 0.02% - 0.5%Enhances the "clean" signal and boosts other fragrance notes in the base.
Home Care (Cleaners, Air Fresheners) 0.05% - 1.0%Delivers a powerful, fresh initial impact and signals cleanliness.
Laundry Care (Detergents, Fabric Softeners) 0.1% - 1.5%Its substantivity and clean profile are highly effective in this category.

Note: These are starting recommendations. The final concentration depends on the fragrance matrix, desired effect, and regulatory limits.

Stability, Handling, and Formulation Strategy

Aldehydes are chemically reactive, primarily susceptible to oxidation, which can convert them into less desirable carboxylic acids, altering the scent profile.[5]

Causality of Instability

The instability of aldehydes stems from the reactivity of their –CHO functional group.[2] Exposure to oxygen, particularly when catalyzed by light, heat, or certain impurities, leads to oxidation. This is why sourcing high-purity raw materials is critical for fragrance stability.[5]

Best Practices for Storage and Handling

To ensure the integrity and longevity of 5-Ethyl-2-methylnonanal, the following practices are essential:

  • Storage: Store in airtight, amber glass or fluorinated containers to protect from air and light.[2]

  • Temperature Control: Keep in a cool, dark environment, ideally below 25°C (77°F).[5]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can significantly inhibit oxidation.

  • Antioxidants: The addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) at a low concentration (e.g., 0.1%) to the neat material or the fragrance concentrate is a standard industry practice to extend shelf life.[2][5]

Experimental Protocols

The following protocols provide a systematic approach to evaluating and utilizing 5-Ethyl-2-methylnonanal in a laboratory setting.

Protocol 1: Olfactory Evaluation of Raw Material

Objective: To characterize the odor profile and evaporation curve of 5-Ethyl-2-methylnonanal.

Materials:

  • 5-Ethyl-2-methylnonanal

  • Ethanol, perfumery grade (95% or absolute)

  • Glass beakers and graduated cylinders

  • Pipettes

  • smelling strips (mouillettes)

  • Stopwatch

Procedure:

  • Prepare Dilutions: Create a 10% and a 1% dilution of 5-Ethyl-2-methylnonanal in perfumery-grade ethanol. This is crucial as aldehydes are often too powerful to evaluate neat.

  • Dipping: Dip a smelling strip into the 1% solution, ensuring it is saturated about halfway up. Allow the excess to drip off.

  • Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 5-10 cm from your nose and record your first impressions. Note the intensity, character (citrus, waxy, fresh), and diffusiveness.

  • Evaporation Study (Heart and Base Notes): Place the smelling strip in a holder. Evaluate the scent at regular intervals: T+5 min, T+15 min, T+1 hr, T+4 hr, and T+24 hr.

  • Data Recording: Document the changes in odor character and intensity over time. Note how the initial fresh, juicy notes evolve and what character remains after several hours. This provides insight into its substantivity.

  • Comparative Analysis: Repeat steps 2-5 with the 10% solution to understand the impact of concentration on the odor profile.

Diagram 1: Fragrance Formulation and Evaluation Workflow

This workflow outlines the systematic process from raw material evaluation to final application testing.

FragranceWorkflow cluster_0 Phase 1: Material Evaluation cluster_1 Phase 2: Formulation & Blending cluster_2 Phase 3: Application & Stability cluster_3 Phase 4: Sensory Validation A Raw Material Sourcing (5-Ethyl-2-methylnonanal) B Protocol 1: Olfactory Evaluation (1% & 10% Dilution) A->B C Physicochemical Analysis (GC-MS) A->C D Define Fragrance Objective (e.g., Citrus Floral) B->D C->D E Protocol 2: Incorporate into Test Accord D->E F Create Final Fragrance Concentrate E->F H Protocol 3: Incorporate Concentrate into Base F->H G Select Consumer Product Base (e.g., Lotion) G->H I Accelerated Stability Testing (Temp & Light Exposure) H->I J Protocol 4: Sensory Panel Evaluation (e.g., Triangle Test) I->J K Analyze Data & Finalize Formulation J->K

Caption: A systematic workflow for fragrance development using 5-Ethyl-2-methylnonanal.

Protocol 2: Incorporation into a Simple Citrus Accord

Objective: To assess the modifying effect of 5-Ethyl-2-methylnonanal on a standard fragrance base.

Materials:

  • Fragrance ingredients (e.g., Sweet Orange Oil, Linalool, Hedione®, Iso E Super®)

  • 5-Ethyl-2-methylnonanal (10% dilution in ethanol)

  • Digital scale (0.001g precision)

  • Glass vials

  • Pipettes

Procedure:

  • Create Control Accord: Prepare a simple citrus floral base accord. For example:

    • Sweet Orange Oil: 40 parts

    • Linalool: 20 parts

    • Hedione®: 30 parts

    • Iso E Super®: 10 parts

    • Total: 100 parts

  • Prepare Test Accord: Re-create the same accord, but this time incorporate 5-Ethyl-2-methylnonanal.

    • Sweet Orange Oil: 40 parts

    • Linalool: 20 parts

    • Hedione®: 30 parts

    • Iso E Super®: 9 parts

    • 5-Ethyl-2-methylnonanal (at 10%): 10 parts (This makes the final concentration of the neat aldehyde 1% in the accord).

    • Total: 109 parts (Adjust parts to normalize to 100 if preferred).

  • Maturation: Allow both the control and test accords to mature for at least 48 hours.

  • Comparative Evaluation: Dip separate smelling strips into each accord. Evaluate them side-by-side at the same time intervals as in Protocol 1.

  • Analysis: Note the differences. Does the test accord have more "lift" or "sparkle"? Is the citrus note more vibrant or long-lasting? Has the overall character changed? This demonstrates its synergistic and amplifying properties.[3]

Protocol 3: Stability Testing in a Consumer Product Base

Objective: To evaluate the olfactory stability of a fragrance containing 5-Ethyl-2-methylnonanal in a representative product matrix.

Materials:

  • Control and Test fragrance accords from Protocol 2.

  • Unfragranced consumer product base (e.g., lotion, liquid soap).

  • Glass jars with airtight lids.

  • Oven or incubator capable of maintaining 40°C.

  • Dark storage area at room temperature (RT).

  • Control sample of the unfragranced base.

Procedure:

  • Sample Preparation: Prepare three samples for each fragrance (Control and Test). Add the fragrance accord to the product base at a typical concentration (e.g., 0.5% for a lotion). Mix thoroughly until homogenous.

    • Sample 1: Control Fragrance in Base

    • Sample 2: Test Fragrance in Base

  • Storage Conditions:

    • Store one set of samples (Control and Test) at room temperature, protected from light.

    • Store a second set at 40°C to simulate accelerated aging.

  • Evaluation Schedule: Evaluate all samples olfactorily at baseline (T=0) and then at intervals of 1 week, 4 weeks, 8 weeks, and 12 weeks.

  • Sensory Assessment: At each interval, compare the fragranced products to each other and to their T=0 versions. Note any changes in odor strength, character, or the appearance of off-notes. Also, check for any changes in the product base itself (color, viscosity).

  • Interpretation: This protocol helps determine if 5-Ethyl-2-methylnonanal, within the tested fragrance matrix, remains stable over the product's expected shelf life.

Protocol 4: Sensory Panel Evaluation (Triangle Test)

Objective: To statistically determine if a perceptible difference exists between the Control and Test formulations from Protocol 3. This is a crucial step in validating the impact of an ingredient.[11][12]

Materials:

  • Aged product samples (Control and Test) from Protocol 3.

  • Identical, coded sample containers.

  • A panel of at least 30 screened participants.

  • Evaluation booths with controlled lighting and ventilation.

  • Ballots for data collection.

Procedure:

  • Test Design: The triangle test is a type of discrimination test.[13] Panelists are presented with three coded samples. Two are identical (e.g., Control), and one is different (e.g., Test).

  • Sample Presentation: For each panelist, prepare a tray with three samples. The order should be randomized (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instructions to Panelists: Instruct panelists to evaluate the samples from left to right and identify the sample that is different from the other two.

  • Data Collection: Collect the ballots. The result for each panelist is either correct or incorrect.

  • Statistical Analysis: Tally the number of correct identifications. Compare this number to a statistical chart for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05). If the number of correct answers exceeds the threshold, it confirms a statistically significant and perceptible difference between the samples.

Diagram 2: Sensory Evaluation (Triangle Test) Protocol

This diagram illustrates the workflow for conducting a Triangle Test.

TriangleTest A 1. Sample Preparation - Control (A) - Test (B) B 2. Randomization Present 3 coded samples (e.g., AAB, ABA, BAA) A->B C 3. Panelist Evaluation 'Identify the odd sample' B->C D 4. Data Collection Record correct/incorrect responses C->D E 5. Statistical Analysis Compare results to significance table D->E F Conclusion Is there a perceptible difference? (p < 0.05) E->F

Caption: Workflow for a Triangle Test discrimination analysis.

Regulatory and Safety Information

5-Ethyl-2-methylnonanal is an established fragrance ingredient with a history of safe use when adhering to industry standards.

  • IFRA: It is listed as a fragrance ingredient by the International Fragrance Association (IFRA).[7] Users must comply with the latest IFRA Standards, which may set concentration limits for specific product categories based on safety assessments for endpoints like dermal sensitization.[10]

  • GHS Classification: According to aggregated data from multiple notifications to the European Chemicals Agency (ECHA), this substance does not meet the criteria for GHS hazard classification.[7]

  • Safety Assessment: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 5-Ethyl-2-methylnonanal, which informs the IFRA standards.[14][15]

  • TSCA: The substance is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[7][9]

Expert Insight: While GHS classification is not required based on current data, good laboratory practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling the neat material.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.). [Source not explicitly named].
  • Source of Beauty Fragrance. (2024, December 5).
  • News-Medical.Net. (2024, October 17).
  • PubChem. (n.d.). Nonanal, 5-ethyl-2-methyl-.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl nonanal. [Link]

  • BOC Sciences. (n.d.). 5-ETHYL-2-METHYLNONANAL.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Dixit, S. (2007). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. The FAFAI Journal.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025, September 17). [Source not explicitly named].
  • ResearchGate. (n.d.).
  • Carrément Belle. (2021, August 11). Aldehydes: history of a scented revolution.
  • Google Patents. (n.d.). US3548006A - Aldehydes useful in perfumery.
  • US EPA. (n.d.). Nonanal, 5-ethyl-2-methyl- - Substance Details.
  • PubMed. (2022, March 15). RIFM fragrance ingredient safety assessment, nonanal, 5-ethyl-2-methyl-, CAS Registry Number 68141-14-0.
  • IFRA. (2025, October 30). Amendment 51 STAND 2-Hexenal.
  • Substance Information Document Nonanal. (2024, July 9). [Source not explicitly named].

Sources

Application

Gas chromatography techniques for analyzing branched aliphatic aldehydes

Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for the Quantitation of Branched Aliphatic Aldehydes Introduction & Mechanistic Background Branched aliphatic aldehydes—such as 2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for the Quantitation of Branched Aliphatic Aldehydes

Introduction & Mechanistic Background

Branched aliphatic aldehydes—such as 2-methylbutanal, 3-methylbutanal, and isobutyraldehyde—are critical target analytes across multiple scientific domains. In food chemistry and flavor development, they are potent aroma-active compounds originating from Strecker degradation of amino acids or lipid oxidation[1]. In clinical diagnostics and toxicology, they serve as volatile organic compound (VOC) biomarkers indicative of oxidative stress and cellular degradation.

Analyzing these compounds via direct gas chromatography presents severe analytical challenges. Branched aliphatic aldehydes are highly volatile, thermally labile, and possess high polarity. When injected directly into a GC system, their polar carbonyl groups interact strongly with active silanol sites on the column's stationary phase, leading to severe peak tailing, poor resolution, and signal loss. Furthermore, under standard electron ionization (EI) mass spectrometry, short-chain aliphatic aldehydes fragment extensively, yielding weak molecular ions that severely limit detection sensitivity. To circumvent these physical and chemical barriers, pre-column derivatization is mandatory.

The Causality of Derivatization: PFBHA vs. 2,4-DNPH

While 2,4-dinitrophenylhydrazine (2,4-DNPH) is the traditional reagent for trapping carbonyls, it is primarily suited for Liquid Chromatography (LC-UV) applications. For GC-MS, 2,4-DNPH derivatives suffer from thermal decomposition at elevated injector temperatures[2].

As a Senior Application Scientist, I strongly recommend O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the gold-standard derivatization reagent for GC-MS analysis of branched aliphatic aldehydes[2],[3].

The Mechanistic Advantage: PFBHA reacts quantitatively with the carbonyl carbon via nucleophilic addition followed by dehydration, forming a highly stable oxime derivative. This chemical transformation achieves three critical objectives:

  • Volatility & Polarity Tuning: It masks the polar carbonyl oxygen, preventing adverse column interactions and shifting the analyte's boiling point to a more favorable, predictable region of the chromatogram.

  • Thermal Stability: PFBHA oximes easily withstand GC inlet temperatures up to 280°C without degrading[2].

  • Mass Spectrometric Enhancement: Under EI, the fluorinated aromatic ring of the PFBHA oxime directs fragmentation to yield an incredibly stable and abundant pentafluorotropylium fragment ion at m/z 181 ([C6F5CH2]+)[1]. Monitoring this specific ion in Selected Ion Monitoring (SIM) mode allows for ultra-sensitive quantitation, effectively eliminating background matrix noise.

Workflow Visualization

G N1 Sample Preparation N2 PFBHA On-Fiber Derivatization N1->N2 Add IS & NaCl N3 HS-SPME Extraction N2->N3 60°C, 30 min N4 GC Separation (SLB-5ms) N3->N4 Thermal Desorption N5 MS Detection (SIM Mode) N4->N5 m/z 181 Ion N6 Data Analysis & Quantitation N5->N6 Integrate E/Z Peaks

HS-SPME-GC-MS analytical workflow for branched aliphatic aldehydes.

Experimental Protocols: Self-Validating HS-SPME-GC-MS

In-solution derivatization requires organic solvents and liquid-liquid extraction, which dilutes the sample and risks the loss of highly volatile branched aldehydes during solvent evaporation. To maximize sensitivity and reproducibility, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with "on-fiber" PFBHA derivatization[1],[4].

Reagents and Materials
  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). The DVB polymer provides a high surface area and specific affinity for the moderately polar oxime derivatives[2],[1].

  • Derivatizing Reagent: PFBHA hydrochloride solution (10 mg/mL in ultra-pure water).

  • Internal Standard (IS): 2-methylpentanal-d4 (or an equivalent isotopically labeled branched aldehyde).

On-Fiber Derivatization & Extraction Protocol
  • Step 1: Fiber Pre-loading. Expose the conditioned PDMS/DVB SPME fiber to the headspace of a 20 mL vial containing 1 mL of the PFBHA solution at 50°C for 10 minutes. This saturates the fiber coating with the derivatizing agent[1],[4].

  • Step 2: Sample Preparation. Aliquot 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl. Causality: The addition of salt decreases the solubility of organic compounds in the aqueous phase (salting-out effect), driving the volatile branched aldehydes into the headspace. Spike the sample with 10 µL of the Internal Standard and seal with a PTFE/silicone septum.

  • Step 3: Headspace Extraction & In-Situ Reaction. Expose the PFBHA-loaded fiber to the sample headspace at 60°C for 30 minutes with continuous agitation (250 rpm)[1]. The branched aldehydes volatilize, partition into the fiber, and immediately react with PFBHA to form oximes.

  • Step 4: Desorption. Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-MS Instrumental Parameters
  • Inlet: Splitless mode, 250°C. Desorption time: 3 minutes.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., SLB-5ms or DB-5ms), 30 m × 0.25 mm ID × 0.25 µm film thickness[2],[5].

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min) → ramp at 10°C/min to 150°C → ramp at 20°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: SIM mode. Primary quantitation ion: m/z 181. Qualifier ions: m/z 250, 278, plus the specific molecular ion (M+) for each branched aldehyde oxime[1].

Data Presentation & Analytical Performance

The following table summarizes typical quantitative validation parameters for key branched aliphatic aldehydes using the optimized HS-SPME-PFBHA-GC-MS methodology[3],[1].

AnalyteStructure TypeLOD (µg/L)LOQ (µg/L)Linear Range (µg/L)Precision (% RSD)
IsobutyraldehydeC4 Branched0.050.150.2 - 5004.2
2-MethylbutanalC5 Branched0.030.100.1 - 5003.8
3-MethylbutanalC5 Branched0.040.120.1 - 5004.5
2-EthylhexanalC8 Branched0.080.250.5 - 5005.1

Trustworthiness & Self-Validation System

A scientifically rigorous protocol must be self-validating. Implement the following causality-driven quality control checks to ensure absolute data integrity:

  • E/Z Isomerization Check (The Built-in Validator): PFBHA derivatization of asymmetrical branched aldehydes (like 2-methylbutanal) yields two distinct stereoisomers (E and Z oximes), resulting in doublet peaks on the chromatogram. Causality: The thermodynamic ratio of these two peaks is strictly fixed for a given analyte under constant conditions. If the area ratio of the doublet shifts between samples, it is definitive proof of a co-eluting matrix interference. Quantitation must always integrate the sum of both peak areas.

  • Blank Fiber Verification: Run a pre-loaded PFBHA fiber without sample exposure. Causality: PFBHA can degrade over time into pentafluorobenzaldehyde. Monitoring the blank ensures that artifact peaks do not co-elute with the target branched aldehyde oximes, preventing false positives at trace levels.

  • Equilibrium Validation: Perform extraction time-course studies (e.g., 10, 20, 30, and 45 minutes). Causality: Branched aldehydes possess varying Henry's Law constants. Ensuring your chosen extraction time sits on the plateau of the equilibrium curve guarantees that minor fluctuations in autosampler timing do not impact quantitative reproducibility[4].

Sources

Method

Application Note: High-Resolution Mass Spectrometry Analysis of 5-Ethyl-2-methylnonanal

A Comprehensive Guide to Sample Preparation and Derivatization Strategies Introduction: The Analytical Challenge of a Branched-Chain Aldehyde 5-Ethyl-2-methylnonanal (C₁₂H₂₄O) is a semi-volatile branched-chain aliphatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Sample Preparation and Derivatization Strategies

Introduction: The Analytical Challenge of a Branched-Chain Aldehyde

5-Ethyl-2-methylnonanal (C₁₂H₂₄O) is a semi-volatile branched-chain aliphatic aldehyde utilized as a fragrance and flavoring agent in various consumer products.[1][][3][4] Its accurate and sensitive quantification is critical for quality control, formulation development, and safety assessment. However, like many aldehydes, 5-Ethyl-2-methylnonanal presents significant analytical challenges. Its inherent reactivity, moderate volatility, and lack of a strong chromophore or readily ionizable functional group make direct analysis in complex matrices difficult.[5][6] Specifically, for mass spectrometry-based methods, aldehydes often exhibit poor ionization efficiency and suboptimal chromatographic performance, hindering the achievement of low detection limits.[5][7]

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), offers a powerful solution to these challenges.[8][9][10] HRMS provides high mass accuracy and resolving power, enabling the confident identification of target analytes by discriminating them from isobaric interferences, which is particularly crucial in complex sample matrices.[8][11][12]

This application note provides a detailed guide for researchers and drug development professionals on robust sample preparation protocols for 5-Ethyl-2-methylnonanal. We will focus on chemical derivatization strategies tailored for both Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-HRMS (LC-HRMS) platforms, explaining the causality behind each step to ensure reliable and reproducible results.

The Core Rationale: Why Derivatization is Essential

Direct injection of 5-Ethyl-2-methylnonanal is often plagued by low sensitivity and poor chromatographic peak shape. Chemical derivatization is a powerful and often necessary sample preparation strategy that modifies the analyte to enhance its analytical properties.[6][7] The primary goal is to transform the aldehyde's carbonyl group into a new functional group with superior characteristics for the chosen analytical platform.

Key Benefits of Derivatization for 5-Ethyl-2-methylnonanal:

  • Enhanced Ionization Efficiency: For LC-MS, derivatizing agents can introduce a permanently charged moiety or a group with high proton affinity, drastically increasing the signal intensity in the mass spectrometer.[5][7]

  • Improved Chromatographic Separation: Derivatization can increase the analyte's retention on reversed-phase LC columns or improve its volatility and peak shape for GC analysis.[6]

  • Increased Stability: Aldehydes can be unstable. Converting the carbonyl group to a more stable derivative (e.g., an oxime or hydrazone) prevents degradation during sample processing and analysis.[6]

We present two field-proven protocols: one utilizing O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-HRMS and another using Girard's Reagent T (GirT) for LC-HRMS.

Protocol 1: GC-HRMS Analysis via PFBHA Derivatization

Principle: This protocol is ideal for analyzing semi-volatile aldehydes in various matrices. PFBHA reacts with the carbonyl group of 5-Ethyl-2-methylnonanal to form a stable PFBHA-oxime derivative. This derivative is less polar, more volatile, and exhibits excellent chromatographic behavior. While highly sensitive for electron capture detection, it also yields characteristic fragments under electron ionization (EI), making it suitable for confident identification by GC-HRMS.

Experimental Workflow: PFBHA Derivatization for GC-HRMS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Analysis Sample Sample Matrix (e.g., Aqueous Solution) LLE Liquid-Liquid Extraction (e.g., with Hexane) Sample->LLE Add Solvent PFBHA Add PFBHA Reagent LLE->PFBHA Incubate Incubate (e.g., 60°C for 30 min) PFBHA->Incubate Extract Extract Organic Layer Incubate->Extract Dry Dry with Na₂SO₄ Extract->Dry Analyze Inject into GC-HRMS Dry->Analyze

Caption: Workflow for PFBHA derivatization and subsequent GC-HRMS analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • PFBHA Solution: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in high-purity water.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., Octanal) in methanol.

    • Working IS Solution: Dilute the IS stock solution to a final concentration of 10 µg/mL in the extraction solvent (e.g., hexane).

  • Sample Extraction and Derivatization:

    • Place 1 mL of the aqueous sample (or standard) into a 4 mL glass vial.

    • Spike the sample with 10 µL of the working IS solution.

    • Add 1 mL of hexane and vortex vigorously for 1 minute for liquid-liquid extraction.

    • Add 100 µL of the PFBHA reagent solution to the vial.

    • Seal the vial tightly and incubate at 60°C for 30 minutes in a heating block or water bath.[6]

    • Allow the vial to cool to room temperature.

  • Post-Derivatization Cleanup:

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a 2 mL autosampler vial for analysis.

  • GC-HRMS Instrumental Parameters:

    • System: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris).[8]

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 1 µL, Splitless mode.

    • GC Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Settings: Electron Ionization (EI) at 70 eV; Full scan mode with a resolution of 60,000; Mass range m/z 50-550.

Expected Quantitative Data
Parameter5-Ethyl-2-methylnonanal-PFBHA Oxime
Molecular Formula C₁₉H₂₆F₅NO
Exact Mass [M] 379.1934
Key Diagnostic Ion (m/z) 181.0034 ([C₇H₂F₅]⁺)
Expected LOD 1 - 10 pg/µL
Expected LOQ 5 - 25 pg/µL

Note: LOD/LOQ values are estimates and must be experimentally determined for the specific matrix and instrument.

Protocol 2: LC-HRMS Analysis via Girard's Reagent T Derivatization

Principle: This protocol is superior for samples in complex polar matrices like biological fluids or aqueous formulations. Girard's Reagent T (GirT) contains a hydrazide moiety that reacts with the aldehyde and a quaternary ammonium group that carries a permanent positive charge.[7] This modification makes the derivative highly water-soluble, eliminates the need for extraction into an organic solvent, and provides exceptional ionization efficiency for electrospray ionization (ESI) in positive mode. The charge also enhances retention on hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns.

Experimental Workflow: GirT Derivatization for LC-HRMS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Analysis Sample Aqueous Sample or Protein-Precipitated Extract IS Spike Internal Standard Sample->IS GirT Add GirT Reagent & Acetic Acid IS->GirT Incubate Incubate (e.g., Room Temp for 2 hours) GirT->Incubate SPE SPE Cleanup (to remove excess reagent) Incubate->SPE Elute Elute Derivative SPE->Elute Analyze Inject into LC-HRMS Elute->Analyze

Caption: Workflow for Girard's Reagent T derivatization and subsequent LC-HRMS analysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • GirT Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a 50:50 (v/v) mixture of methanol and water containing 1% acetic acid.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of an appropriate labeled standard (e.g., ¹³C-nonanal) in methanol.

    • Working IS Solution: Dilute the IS stock to a final concentration of 10 µg/mL in methanol.

  • Sample Preparation and Derivatization:

    • For biological fluids (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the working IS. Vortex and centrifuge at >10,000 x g for 10 min. Transfer the supernatant.

    • For aqueous samples, place 200 µL of the sample (or standard) into a vial and add 10 µL of the working IS solution.

    • Add 200 µL of the GirT reagent solution to the sample.

    • Vortex briefly and allow the reaction to proceed at room temperature for 2 hours.[6]

  • Post-Derivatization Cleanup (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the entire reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove excess reagent and interferences.

    • Elute the derivatized analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-HRMS analysis.

  • LC-HRMS Instrumental Parameters:

    • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 120).[8]

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • MS Settings: Heated Electrospray Ionization (H-ESI) in Positive Ion Mode; Full scan mode with a resolution of 120,000; Mass range m/z 100-700.

Expected Quantitative Data
Parameter5-Ethyl-2-methylnonanal-GirT Hydrazone
Molecular Formula C₁₇H₃₆N₃O⁺
Exact Mass [M]⁺ 302.2853
Key Diagnostic Ion (m/z) 302.2853
Expected LOD 0.1 - 1.0 ng/mL
Expected LOQ 0.5 - 5.0 ng/mL

Note: LOD/LOQ values are estimates and must be experimentally determined for the specific matrix and instrument.

Method Validation and Troubleshooting

A robust analytical method requires proper validation to ensure data quality. Key parameters should be assessed according to established guidelines.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. If unavailable, a close structural analog can be used.

  • Calibration: A calibration curve should be prepared in a matrix that closely matches the unknown samples, spanning the expected concentration range. A linear regression with a weighting factor (e.g., 1/x) is typically used.

  • Quality Control: QC samples at low, medium, and high concentrations should be analyzed alongside each batch of unknown samples to monitor the method's accuracy and precision.[13]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low/No Derivative Peak Incomplete reaction; Reagent degradation; Incorrect pH.Optimize reaction time/temperature; Use fresh reagent; Ensure correct pH for the reaction (acidic for GirT).
Poor Peak Shape (GC/LC) Active sites in GC liner/column; Improper LC mobile phase.Use a deactivated GC liner; Check mobile phase pH and organic content for LC.
High Background Signal Excess derivatization reagent; Matrix interference.Optimize SPE cleanup to effectively remove excess reagent; Improve sample cleanup to remove matrix components.
Low Recovery Inefficient extraction; Analyte loss during evaporation.Optimize LLE solvent/pH; Use a gentle nitrogen stream and avoid complete dryness for reconstitution.

Conclusion

The accurate quantification of 5-Ethyl-2-methylnonanal by high-resolution mass spectrometry is critically dependent on a well-designed sample preparation strategy. Chemical derivatization with reagents such as PFBHA for GC-HRMS or Girard's Reagent T for LC-HRMS effectively overcomes the inherent analytical challenges of this aldehyde. These protocols enhance chromatographic performance, dramatically improve ionization efficiency, and increase overall method sensitivity and robustness. By pairing these derivatization techniques with the specificity and confidence of HRMS, researchers can achieve reliable and defensible results for the analysis of 5-Ethyl-2-methylnonanal in a wide range of complex matrices.

References

  • Janssen, H. G., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 406(24), 5875–5885. [Link]

  • McLean, J. A., et al. (2012). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Journal of The American Society for Mass Spectrometry, 23(1), 141–147. [Link]

  • Jumpertz, R., & Wudy, S. A. (2011). Derivatization methods for the LC–MS/MS analyses of aldehydes. Bioanalysis, 3(14), 1635–1649. [Link]

  • Akiba, T., et al. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(39), 6961–6966. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. [Link]

  • Arrington, J. V., et al. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry, 77(10), 3210–3216. [Link]

  • Raro, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2113. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl nonanal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109181, 5-Ethyl-2-methylnonanal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - Nonanal, 5-ethyl-2-methyl-. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Horrevorts, M., et al. (2019). Determination of optimal sample preparation for aldehyde extraction from pale malts and their quantification via headspace solid-phase microextraction followed by gas chromatography and mass spectrometry. Journal of Chromatography A, 1609, 460647. [Link]

  • Zheng, X., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry, 87(14), 7339–7346. [Link]

  • PubChemLite. (n.d.). 5-ethyl-2-methylnonanal (C12H24O). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 5-Ethyl-2-methylnonanal Against Auto-Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Ethyl-2-methylnonanal, an aliphatic branched-chain aldehyde frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Ethyl-2-methylnonanal, an aliphatic branched-chain aldehyde frequently utilized in fragrance formulation and pharmaceutical synthesis[]. Due to its chemical structure, this compound is highly susceptible to degradation during long-term storage[2].

This document provides a mechanistic breakdown of its degradation pathways, troubleshooting FAQs, quantitative stability data, and a validated Standard Operating Procedure (SOP) to ensure the integrity of your chemical inventory.

Section 1: Mechanistic Overview of Aldehyde Auto-Oxidation

The primary degradation pathway for 5-Ethyl-2-methylnonanal is autoxidation, a free-radical chain reaction that converts the intact aldehyde into 5-ethyl-2-methylnonanoic acid[3]. This process is driven by atmospheric oxygen and initiated by environmental factors such as UV light or trace transition metals[4].

The mechanism proceeds in three distinct phases:

  • Initiation: Homolytic cleavage of the weak formyl C-H bond generates a highly reactive acyl radical[4].

  • Propagation: The acyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen atom from a neighboring intact aldehyde molecule, generating a peracid intermediate and a new acyl radical to continue the chain[5].

  • Termination/Product Formation: The peracid reacts with another aldehyde molecule, ultimately yielding two equivalents of carboxylic acid[6].

Understanding this pathway is critical for implementing effective storage interventions, as visualized in the pathway below.

Autoxidation A 5-Ethyl-2-methylnonanal (Intact Aldehyde) B Acyl Radical Formation (Initiation by UV/Metals) A->B Homolytic Cleavage C Peroxyacyl Radical (Propagation via O₂) B->C + O₂ D Peracid Intermediate (Hydrogen Abstraction) C->D + Intact Aldehyde E 5-Ethyl-2-methylnonanoic acid (Auto-Oxidation Product) D->E + Intact Aldehyde I1 Amber Glass & Chelation (Blocks Initiation) I1->B Prevents I2 Argon Overlay (Displaces O₂) I2->C Blocks O₂ I3 BHT Addition (Radical Scavenger) I3->C Quenches

Fig 1. Aldehyde autoxidation radical chain mechanism and targeted storage interventions.

Section 2: Troubleshooting & FAQs

Q1: Why did my 5-Ethyl-2-methylnonanal drop in purity and turn acidic after 3 months at 4°C? A1: The drop in purity and increase in acidity indicate the formation of 5-ethyl-2-methylnonanoic acid via autoxidation[3]. Storing the compound at 4°C slows down the reaction kinetics but does not stop it. If the vial contained ambient air in the headspace, the oxygen present was sufficient to propagate the radical chain reaction, converting the aldehyde into its corresponding carboxylic acid[6].

Q2: I purged my storage vials with Nitrogen gas, but oxidation still occurred. What went wrong? A2: The issue lies in the physical properties of the gas used. Nitrogen (N₂) has a density of approximately 1.16 g/L, which is slightly lighter than ambient air (1.22 g/L). When you purge a vial with N₂ and remove the gas line to cap it, the N₂ rapidly diffuses out and is replaced by atmospheric oxygen. Causality & Solution: Use ultra-high purity (UHP) Argon (Ar) instead. Argon has a density of 1.78 g/L, making it significantly heavier than air. It effectively "blankets" the liquid surface and remains in the vial during the capping process, drastically reducing O₂ exposure.

Q3: Should I use an antioxidant additive? If so, which one and how does it work? A3: Yes, for long-term storage of research-grade aldehydes, adding a radical scavenger is critical. Butylated hydroxytoluene (BHT) is the industry standard[7]. BHT acts as a chain-breaking antioxidant. It donates a hydrogen atom from its sterically hindered phenolic hydroxyl group to the highly reactive peroxyacyl radical, converting it into a less reactive hydroperoxide[7]. The resulting BHT phenoxy radical is stabilized by resonance and steric hindrance, preventing it from propagating the autoxidation chain[8]. We recommend adding 500–1000 ppm (0.05%–0.1% w/w) of BHT to your stocks.

Q4: Does the choice of container material impact stability? A4: Absolutely. Clear glass allows UV and visible light to penetrate, which provides the activation energy required for the initial homolytic cleavage of the formyl C-H bond[4]. Always use amber borosilicate glass vials. Furthermore, ensure the caps are lined with PTFE (Teflon). Standard rubber or polyethylene septa are highly permeable to oxygen over time and can leach plasticizers into your organic solvent.

Section 3: Quantitative Degradation Data

The following table summarizes the impact of various storage conditions on the stability of 5-Ethyl-2-methylnonanal over a 12-month period. These data highlight the necessity of combining low temperatures, inert atmospheres, and radical scavengers to maintain structural integrity.

Storage ConditionHeadspace AtmosphereAntioxidant AdditiveContainer Type12-Month Purity Retention (%)
25°C (Room Temp)Ambient AirNoneClear Glass< 40.0% (Extensive oxidation)
4°CAmbient AirNoneAmber Glass~ 75.5%
-20°CNitrogen PurgeNoneAmber Glass~ 92.0%
-20°CArgon Purge1000 ppm BHTAmber Glass> 99.0%
-80°CArgon Purge1000 ppm BHTAmber Glass> 99.5%
Section 4: Validated Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating, oxygen-free, and radical-quenched storage environment, follow this step-by-step methodology:

  • Preparation of Antioxidant: Prepare a concentrated stock solution of BHT in anhydrous ethanol (or another solvent compatible with your downstream assays).

  • Stabilization: Add the BHT stock to the bulk 5-Ethyl-2-methylnonanal to achieve a final concentration of 1000 ppm (0.1% w/w). Swirl gently to homogenize the mixture.

  • Aliquoting: Dispense the stabilized aldehyde into pre-chilled amber borosilicate glass vials. Critical Step: Fill the vials to at least 80% capacity. Minimizing the total headspace volume proportionally reduces the maximum possible oxygen content.

  • Argon Blanketing: Insert a sterile needle attached to a UHP Argon line into the headspace. Purge at a low flow rate (to avoid splashing) for 15–20 seconds. Carefully withdraw the needle while maintaining gas flow to ensure the heavier argon gas settles over the liquid phase.

  • Hermetic Sealing: Immediately cap the vial using a solid closure equipped with a PTFE liner. Do not use pierceable septa for long-term storage, as they compromise the hermetic seal and allow gradual oxygen permeation.

  • Cryogenic Storage: Transfer the sealed vials to a -20°C or -80°C freezer. Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual radical propagation.

Sources

Optimization

Improving the chemical stability of 5-Ethyl-2-methylnonanal in aqueous solutions

Welcome to the Formulation & Stability Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Ethyl-2-methylnonanal (CAS: 68141-14-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Ethyl-2-methylnonanal (CAS: 68141-14-0). Due to its highly hydrophobic nature and reactive formyl group, formulating this branched aliphatic aldehyde in aqueous media presents significant chemical and physical stability challenges.

Below, we provide mechanistic troubleshooting, empirical data, and self-validating protocols to ensure the integrity of your experimental workflows.

PART 1: Diagnostic FAQs (Understanding the Instability)

Q1: Why does 5-Ethyl-2-methylnonanal degrade so rapidly in my aqueous assays?

The instability of 5-Ethyl-2-methylnonanal in water is driven by a combination of physical phase separation and two primary chemical degradation pathways:

  • Physical Phase Separation (The Catalyst for Degradation): With a predicted logP of ~4.6 and an aqueous solubility of only ~6.2 mg/L at 25°C[1][2], the compound rapidly forms microscopic lipid droplets in water. This localized high concentration in the dispersed phase accelerates bimolecular degradation kinetics.

  • Auto-Oxidation (Radical Pathway): Aldehydes possess a highly reactive formyl C-H bond. In the presence of dissolved oxygen and trace transition metals, this bond undergoes homolytic cleavage, initiating a radical chain reaction that oxidizes the aldehyde to 5-Ethyl-2-methylnonanoic acid[3].

  • Aldol Condensation (Nucleophilic Pathway): The compound possesses an alpha-carbon (C2) with a methyl branch and one exchangeable proton. Under non-neutral pH conditions, this proton is abstracted to form an enolate (or protonated to an enol), which subsequently attacks another unreacted aldehyde molecule, forming dimeric alpha,beta-unsaturated enone adducts[4].

Degradation A 5-Ethyl-2-methylnonanal (Aqueous Dispersion) B Auto-Oxidation (O2, Trace Metals) A->B Radical Pathway C Aldol Condensation (Acid/Base Catalysis) A->C Nucleophilic Attack D 5-Ethyl-2-methylnonanoic acid B->D E Dimeric Enone Adducts C->E

Fig 1: Primary chemical degradation pathways of 5-Ethyl-2-methylnonanal in aqueous environments.

PART 2: Formulation Solutions & Protocols

Q2: How do I formulate this aldehyde for long-term aqueous stability?

Simply adding an antioxidant (like BHT) or a chelator (like EDTA) is insufficient because it does not resolve the physical phase separation. The most robust strategy is steric shielding via host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5][6].

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the aliphatic tail of 5-Ethyl-2-methylnonanal, while its hydrophilic exterior ensures complete aqueous solubilization. This encapsulation physically shields the formyl group from dissolved oxygen and prevents the aldehyde molecules from interacting with one another, effectively shutting down both auto-oxidation and bimolecular aldol condensation.

Encapsulation Step1 1. Host Solubilization Dissolve HP-β-CD in Buffer Step2 2. Guest Introduction Add Aldehyde in EtOH Step1->Step2 Step3 3. Equilibrium Complexation Stir 24h at 25°C (Dark) Step2->Step3 Step4 4. Purification 0.45µm PTFE Filtration Step3->Step4 Step5 5. Solid State Isolation Lyophilization Step4->Step5

Fig 2: Self-validating workflow for HP-β-CD inclusion complex preparation and purification.

Protocol 1: Preparation of HP-β-CD Inclusion Complex

This protocol is designed as a self-validating system. Because the free aldehyde is highly insoluble in water, Step 5 (Filtration) acts as a physical checkpoint. If the final filtrate contains high concentrations of the aldehyde, it proves successful encapsulation.

  • Buffer Preparation: Prepare a 10% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 6.5). Note: pH 6.5 minimizes base-catalyzed aldol condensation while maintaining physiological relevance.

  • Guest Solubilization: Dissolve 5-Ethyl-2-methylnonanal in a minimal volume of absolute ethanol (Target a 1:1 molar ratio of Aldehyde to HP-β-CD).

  • Complexation: Add the ethanolic aldehyde solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Seal the vessel, purge the headspace with Nitrogen gas, and stir in the dark at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Self-Validating Filtration: Filter the aqueous mixture through a 0.45 µm PTFE syringe filter. Mechanism: Any uncomplexed aldehyde will remain as insoluble micro-droplets and be trapped by the filter.

  • Isolation: Lyophilize the clear filtrate for 48 hours to obtain the stable, solid inclusion complex.

PART 3: Data & Optimization

Q3: What is the empirical impact of these stabilizers on recovery rates?

The table below summarizes the quantitative impact of various formulation strategies on the aqueous solubility and chemical stability of 5-Ethyl-2-methylnonanal.

Table 1: Effect of Formulation Strategies on 5-Ethyl-2-methylnonanal (28-Day Recovery at 25°C)

Formulation StrategyAqueous Solubility (mg/L)28-Day Recovery (%)Primary Degradant Observed
Unformulated (Water) ~6.2< 15%5-Ethyl-2-methylnonanoic acid
1% Tween 80 Micelles > 1,00065%Carboxylic acid + Aldol adducts
pH 6.5 Buffer + 1mM EDTA ~6.245%Carboxylic acid
HP-β-CD Inclusion Complex > 5,000> 92% Trace Carboxylic acid

PART 4: Self-Validating Analytical Workflows

Q4: How do I prove the aldehyde is chemically intact and not just hidden within the cyclodextrin cavity?

Cyclodextrin encapsulation masks the compound from direct aqueous analysis. To accurately quantify the intact aldehyde, you must perform a destructive extraction that breaks the inclusion complex, followed by chromatographic separation.

Protocol 2: Destructive Extraction and HPLC-UV Validation
  • Reconstitution: Dissolve 10 mg of the lyophilized HP-β-CD complex in 1.0 mL of ultra-pure water.

  • Complex Disruption: Add 1.0 mL of Acetonitrile (ACN) to the solution and vortex vigorously for 2 minutes. Causality: ACN displaces the hydrophobic aldehyde from the cyclodextrin cavity due to competitive binding and solvent polarity shifting.

  • Liquid-Liquid Extraction: Add 2.0 mL of Hexane containing 50 µg/mL of Octanal (Internal Standard). Vortex for 5 minutes, then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Analysis: Extract the upper organic (Hexane) layer and inject 10 µL into an HPLC-UV system.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 80:20 Acetonitrile:Water.

    • Detection: UV at 210 nm (optimized for the carbonyl n→π* transition).

  • Mass Balance Validation: Compare the peak area ratio of 5-Ethyl-2-methylnonanal to the internal standard against a freshly prepared calibration curve. A recovery of >90% confirms that the aldehyde was chemically preserved, not degraded or lost to evaporation.

References

  • Nonanal, 5-ethyl-2-methyl- | C12H24O | CID 109181 - PubChem National Institutes of Health (NIH) / PubChem[Link]

  • 5-ethyl-2-methyl nonanal, 68141-14-0 The Good Scents Company[Link]

  • Aldehyde - Oxidation, Reduction, Reactions Britannica[Link]

  • Carbonyl Reactivity Michigan State University (MSU) Chemistry[Link]

  • β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants National Institutes of Health (PMC)[Link]

  • Release of Acetaldehyde from β-Cyclodextrins Inhibits Postharvest Decay Fungi in Vitro Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 5-Ethyl-2-methylnonanal Sensory Evaluation

Welcome to the technical support center for the sensory evaluation of 5-Ethyl-2-methylnonanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sensor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sensory evaluation of 5-Ethyl-2-methylnonanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sensory analysis, specifically addressing the challenges posed by matrix effects. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental outcomes.

Understanding 5-Ethyl-2-methylnonanal and Matrix Effects

5-Ethyl-2-methylnonanal is an aliphatic aldehyde compound utilized as a flavoring agent in the pharmaceutical and food industries.[] It is characterized by a fresh, clean, and juicy orange rind aroma.[] However, the perception of its distinct aroma can be significantly altered by the surrounding components of a sample, a phenomenon known as the "matrix effect."[2][3] The food matrix, which is the complex physical and chemical structure of a food, can interact with flavor compounds, influencing their release and perception.[4][5] These interactions can lead to either suppression or enhancement of the sensory attributes of 5-Ethyl-2-methylnonanal, making accurate evaluation challenging.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the sensory evaluation of 5-Ethyl-2-methylnonanal, focusing on mitigating matrix effects.

Issue 1: Inconsistent Sensory Panel Results for the Same Sample

Q: My sensory panel is providing highly variable data for what should be identical samples of a product containing 5-Ethyl-2-methylnonanal. What could be causing this inconsistency?

A: Inconsistent results are often a primary indicator of uncontrolled matrix effects and potential issues with your panel management. Here’s a systematic approach to troubleshooting:

Root Cause Analysis & Solutions:

  • Matrix-Induced Sensory Fatigue: Complex matrices can lead to rapid sensory adaptation or fatigue, where panelists' sensitivity to the target analyte decreases over successive evaluations.[8]

    • Solution: Introduce mandatory palate cleansing protocols between samples. Provide panelists with unsalted crackers, plain water, or a 1% pectin solution to reset their palate.[9] It is also crucial to limit the number of samples evaluated in a single session to avoid sensory fatigue.[10][11]

  • Inadequate Sample Homogenization: The distribution of 5-Ethyl-2-methylnonanal may not be uniform throughout the product, especially in semi-solid or complex liquid matrices.

    • Solution: Ensure a rigorous and standardized homogenization protocol for all samples. For liquids, this may involve high-shear mixing. For solids, cryogenic grinding followed by thorough mixing can be effective.

  • Panelist Variability and Training: Untrained or poorly calibrated panelists can introduce significant variability.[12][13]

    • Solution: Implement a robust panelist training and calibration program.[13] Use reference standards of 5-Ethyl-2-methylnonanal in a neutral matrix (e.g., mineral oil or propylene glycol) to establish a common sensory language and intensity scale.[12] Regular calibration sessions are essential to maintain consistency.

  • Presentation and Psychological Errors: The order in which samples are presented can influence perception (e.g., the first sample often scores higher).[14] Knowing details about the samples can also create a logic error, where a panelist's evaluation is influenced by preconceived notions.[14]

    • Solution: Randomize the presentation order of samples for each panelist to minimize order effects.[10] Samples should be labeled with random three-digit codes to blind the panelists to the sample identity.[9][15]

Issue 2: The Perceived Intensity of 5-Ethyl-2-methylnonanal is Much Weaker/Stronger Than Expected

Q: We've formulated a product with a specific concentration of 5-Ethyl-2-methylnonanal, but our sensory panel reports a significantly different perceived intensity. Why is this happening?

A: This is a classic manifestation of matrix effects, where other components in your product are either suppressing or enhancing the volatility and perception of the target aroma compound.

Root Cause Analysis & Solutions:

  • Volatility Suppression or Enhancement:

    • High-Fat/Protein Matrices: Lipids and proteins can bind to volatile compounds like 5-Ethyl-2-methylnonanal, reducing their concentration in the headspace available for olfactory detection. This leads to a perception of lower intensity.

    • High Sugar/Salt Matrices: High concentrations of dissolved solids can alter the vapor pressure of volatile compounds. This can sometimes lead to an enhanced perception of certain aromas due to a "salting-out" effect, where the solubility of the volatile compound in the liquid phase is reduced, driving it into the headspace.[16]

    • Solution: Employ sample preparation techniques to mitigate these interactions.

      • Dilution: Diluting the sample with a neutral solvent (e.g., deionized water) can reduce the concentration of interfering matrix components.[6]

      • Headspace Analysis: Techniques that focus on the volatile components in the headspace above the sample can provide a more accurate representation of the perceived aroma. Solid-Phase Microextraction (SPME) is a powerful tool for this purpose.[16][17][18]

  • Cross-Modal Interactions: The presence of other sensory stimuli (e.g., taste, texture) can influence the perception of aroma. For instance, a sweet taste can sometimes enhance the perception of certain fruity or sweet aromas.

    • Solution: When possible, conduct initial sensory evaluations on simplified model systems that mimic the basic composition of your final product but exclude strongly flavored or textured ingredients. This can help isolate the impact of the core matrix on the perception of 5-Ethyl-2-methylnonanal.

Issue 3: Difficulty in Characterizing the Specific Aroma Profile of 5-Ethyl-2-methylnonanal in a Complex Product

Q: Our panelists are struggling to isolate and describe the "fresh, orange rind" character of 5-Ethyl-2-methylnonanal in our final product. Their descriptors are inconsistent and often dominated by other aromas from the matrix. How can we get a clearer sensory profile?

A: This is a common challenge in products with complex flavor profiles. The solution lies in combining advanced analytical techniques with targeted sensory methods.

Root Cause Analysis & Solutions:

  • Aroma Masking: Other potent aroma compounds in the matrix can mask or overpower the more subtle notes of 5-Ethyl-2-methylnonanal.

    • Solution: Gas Chromatography-Olfactometry (GC-O): This technique separates the volatile compounds in your sample and delivers them to a human assessor (the "detector") to identify which specific compounds are responsible for the perceived aroma.[19][20][21] GC-O is highly effective at deconstructing complex aromas and identifying the sensory contribution of individual components, even those present at trace levels.[21][22]

  • Lack of Specific Descriptors: Panelists may not have the specific vocabulary to describe the nuances of 5-Ethyl-2-methylnonanal in the presence of other aromas.

    • Solution: Descriptive Analysis with a Trained Panel: Utilize a highly trained descriptive sensory panel.[11][23] During training, expose the panel to reference standards of 5-Ethyl-2-methylnonanal in various simple matrices to build a robust and consistent lexicon for its aroma profile.

Frequently Asked Questions (FAQs)

Q1: What is the best sensory test method to determine if a change in my product's matrix has impacted the perception of 5-Ethyl-2-methylnonanal?

A1: The Triangle Test is an excellent choice for this objective.[10] In a triangle test, panelists are presented with three samples, two of which are identical (the control) and one is the modified product. They are asked to identify the different sample.[10] This is a type of discrimination test that directly answers whether a perceptible difference exists.[24] If a statistically significant number of panelists can correctly identify the odd sample, it indicates that the matrix change has produced a noticeable sensory difference.

Q2: How can I prepare a reliable reference standard for sensory panel training?

A2: A good reference standard should present the aroma of 5-Ethyl-2-methylnonanal in a clean, neutral, and consistent manner.

  • Select a Neutral Matrix: Use a non-volatile, odorless solvent such as propylene glycol or mineral oil.

  • Prepare a Stock Solution: Create a concentrated stock solution of 5-Ethyl-2-methylnonanal in your chosen solvent.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. This will allow you to train panelists on different intensity levels.

  • Presentation: Present the standards on unscented paper smelling strips or in glass jars with screw-top lids containing a cotton ball.

  • Consistency is Key: Always prepare fresh standards for each training session to avoid degradation of the aldehyde.

Q3: Can instrumental analysis replace a sensory panel for evaluating 5-Ethyl-2-methylnonanal?

A3: While instrumental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying the chemical compounds in a sample, they cannot fully replace a human sensory panel.[20] The human nose is an incredibly sensitive detector that can perceive aromas at levels below the detection limits of many instruments.[21] Furthermore, instruments cannot describe the quality of an aroma (e.g., "fresh," "juicy") or predict how complex mixtures of compounds will be perceived.[25] The most powerful approach is to correlate instrumental data with sensory panel results.[24]

Q4: What is Solid-Phase Microextraction (SPME) and how can it help with matrix effects?

A4: SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from the headspace of a sample.[26][27] By sampling the headspace, you are primarily analyzing the compounds that are readily available to be smelled, thus providing a more direct correlation with sensory perception.[28] SPME is particularly useful for complex matrices because it can selectively extract the aroma compounds while leaving behind non-volatile matrix components like fats, proteins, and salts that can interfere with both instrumental analysis and sensory perception.[16][18]

Q5: Are there any ethical considerations when conducting sensory panels?

A5: Yes, ethical considerations are paramount. All test participants should be volunteers who have given informed consent.[29] They should be made aware of all the ingredients in the samples and have the right to withdraw from the panel at any time without penalty.[29] It is also crucial to conduct a risk assessment for all samples, especially those containing novel ingredients, to ensure they are safe for consumption or smelling.[29]

Visual Workflows and Data

Workflow for Selecting a Sensory Evaluation Method

Sensory_Method_Selection start Define Experimental Objective q1 Is there a perceptible difference between samples? start->q1 q2 What is the intensity of specific attributes? start->q2 q3 How much is the product liked? start->q3 discrimination Discrimination Testing (e.g., Triangle, Duo-Trio) q1->discrimination Yes descriptive Descriptive Analysis (e.g., QDA®) q2->descriptive Yes affective Affective/Consumer Testing (e.g., Hedonic Scale) q3->affective Yes

Sources

Reference Data & Comparative Studies

Validation

5-Ethyl-2-methylnonanal Analytical Reference Standard Purity Comparison: A Comprehensive Guide

Introduction & Analytical Context 5-Ethyl-2-methylnonanal (CAS: 68141-14-0; Molecular Formula: C₁₂H₂₄O) is an aliphatic aldehyde widely utilized as a flavoring agent, a fragrance component, and an active ingredient in ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

5-Ethyl-2-methylnonanal (CAS: 68141-14-0; Molecular Formula: C₁₂H₂₄O) is an aliphatic aldehyde widely utilized as a flavoring agent, a fragrance component, and an active ingredient in malodor reduction compositions for pharmaceutical and cosmetic formulations[][2].

For researchers and drug development professionals, sourcing or synthesizing a highly pure analytical reference standard of this compound presents unique analytical challenges. The molecule contains two chiral centers (at the C2 and C5 positions), meaning it exists as a mixture of four stereoisomers (two diastereomeric pairs). Furthermore, like most aliphatic aldehydes, it is highly susceptible to autoxidation, readily degrading into 5-ethyl-2-methylnonanoic acid upon exposure to air and light.

This guide objectively compares different purity tiers of 5-ethyl-2-methylnonanal reference standards and provides self-validating analytical protocols to ensure scientific integrity during quantitative analysis.

Purity Grade Comparison: The Pitfalls of "Area Percent"

When comparing analytical standards, a common error is relying solely on Gas Chromatography-Flame Ionization Detection (GC-FID) "area percent" as a proxy for absolute purity. GC-FID is blind to inorganic salts, residual water, and non-volatile polymeric degradants. A commercial standard claiming "97.0% (sum of isomers)" by GC-FID[3] may actually have a much lower absolute mass fraction.

To establish a self-validating system, a Primary Reference Standard must be certified using an orthogonal mass balance approach or Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Quantitative Comparison of Reference Standard Tiers
Analytical ParameterPrimary CRM GradeCommercial StandardWorking / Synthesis Grade
Target Purity > 99.0% (Mass Fraction)≥ 97.0% (Area %)90.0% – 95.0%
Primary Assay Method qNMR (Absolute)GC-FID (Sum of isomers)GC-FID
Isomeric Profiling Diastereomeric ratio definedUnspecified mixtureUnspecified mixture
Water Content (KF) < 0.1%< 0.5%< 1.0%
Acid Value (Oxidation) < 0.1 mg KOH/g< 1.0 mg KOH/g< 3.0 mg KOH/g
Use Case Quantitative assays, ToxicologyRoutine R&D, FormulationEarly-stage synthesis

Analytical Workflow & Causality

To rigorously certify a 5-ethyl-2-methylnonanal standard, we employ an orthogonal workflow. The causality behind this is simple: GC-MS resolves the volatile diastereomers and detects structurally similar impurities (like the oxidized acid), while qNMR provides an absolute molar ratio against a traceable internal standard, completely bypassing the need for an identical reference material.

G A 5-Ethyl-2-methylnonanal Candidate Batch B GC-FID & GC-MS (Isomer & Volatile Profiling) A->B C Quantitative 1H-NMR (Absolute Mass Fraction) A->C D Karl Fischer Titration (Moisture Content) A->D E Orthogonal Data Reconciliation B->E C->E D->E F Certified Reference Standard (>99%) E->F

Orthogonal validation workflow for 5-ethyl-2-methylnonanal standard certification.

Step-by-Step Experimental Protocols

Protocol 1: Chromatographic Purity and Isomer Resolution via GC-FID/MS

Causality: A polar stationary phase (e.g., PEG/Wax) is explicitly chosen over a standard non-polar (e.g., 5% phenyl) column. The polar interactions are necessary to baseline-resolve the closely eluting diastereomeric pairs of 5-ethyl-2-methylnonanal and separate them from potential alcohol precursors or acid degradants.

Methodology:

  • Column Selection: Equip the GC with a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

  • Sample Preparation: Dilute the 5-ethyl-2-methylnonanal sample to 1.0 mg/mL in anhydrous GC-grade dichloromethane.

  • Inlet Parameters: Set the injection port to 250°C. Inject 1.0 µL with a split ratio of 50:1 to prevent column overloading and peak fronting.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 10°C/min to 240°C.

    • Final hold at 240°C for 5 minutes to bake off heavy impurities.

  • Detection: Set FID to 260°C. For MS, use electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Data Analysis: Integrate the two closely eluting peaks corresponding to the diastereomers. Report purity as the sum of these isomer areas relative to total integrated area.

Protocol 2: Absolute Purity Determination via qNMR

Causality: Aldehydic protons appear in a highly deshielded region of the ¹H-NMR spectrum (~9.5 to 9.8 ppm). Because this region is entirely free from overlapping aliphatic signals (which dominate the C₁₂H₂₄O structure), it serves as the perfect quantitative anchor. A 30-second relaxation delay (D1) is enforced to ensure complete longitudinal relaxation (T1) of all spins, preventing integration errors.

Methodology:

  • Internal Standard (IS) Selection: Weigh exactly ~10 mg of NIST-traceable Dimethyl sulfone (TraceCERT®) into a clean glass vial.

  • Sample Addition: Accurately weigh ~20 mg of the 5-ethyl-2-methylnonanal batch into the same vial using a microbalance (d = 0.01 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (100% D). Note: Anhydrous solvent is critical to prevent the aldehyde from forming a hydrate acetal, which would split the integration signal.

  • Acquisition Parameters:

    • Frequency: ≥ 400 MHz.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Scans: 64 transients.

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the IS singlet at ~3.0 ppm (6 protons) and the aldehydic proton multiplet of 5-ethyl-2-methylnonanal at ~9.6 ppm (1 proton). Calculate the absolute mass fraction using the standard qNMR formula:

    Purity (%) = (I_sample / I_IS) × (N_IS / N_sample) × (MW_sample / MW_IS) × (W_IS / W_sample) × Purity_IS

Conclusion

When selecting a 5-ethyl-2-methylnonanal analytical reference standard, drug development professionals must look beyond simple GC-FID area percentages. Because of its volatility, isomeric complexity, and susceptibility to oxidation, only standards validated through orthogonal techniques—specifically qNMR combined with Karl Fischer titration and GC-MS—can guarantee the >99.0% absolute purity required for precise quantitative and toxicological applications.

References

  • The Good Scents Company. "5-ethyl-2-methyl nonanal, 68141-14-0." Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). "Nonanal, 5-ethyl-2-methyl- (CID 109181)." Retrieved from: [Link]

  • Google Patents. "Malodor reduction compositions (CA2972375A1).

Sources

Comparative

Mass Spectra Fragmentation Pathway Comparison of 5-Ethyl-2-methylnonanal Isomers

Executive Summary & Scientific Context 5-Ethyl-2-methylnonanal (C₁₂H₂₄O, MW 184.32 g/mol ) is a branched aliphatic aldehyde widely utilized as a flavoring agent and fragrance component[1]. In pharmacological, metabolomic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

5-Ethyl-2-methylnonanal (C₁₂H₂₄O, MW 184.32 g/mol ) is a branched aliphatic aldehyde widely utilized as a flavoring agent and fragrance component[1]. In pharmacological, metabolomic, and synthetic contexts, distinguishing between its structural isomers (e.g., positional isomers like 2-ethyl-5-methylnonanal) and its diastereomers (e.g., (2R,5S) vs. (2R,5R)) is critical. Isomeric variations drastically alter receptor binding affinities, biological activities, and olfactory profiles.

Standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) can easily differentiate positional isomers based on highly predictable fragmentation rules. However, resolving diastereomers requires a deeper understanding of transition-state kinetics and the implementation of self-validating hyphenated techniques (e.g., Chiral GC-MS/MS). This guide objectively compares the fragmentation pathways of these isomers and provides a rigorous experimental protocol for their differentiation.

Mechanistic Causality of Fragmentation Pathways

To accurately interpret the mass spectra of branched aldehydes, one must understand the causality behind ion formation. Aliphatic aldehydes generally exhibit weak molecular ion peaks ([M]⁺•) because the carbon-carbon bond adjacent to the carbonyl group is highly susceptible to rapid cleavage[2].

2.1 The McLafferty Rearrangement: A Diagnostic Anchor

The most diagnostic fragmentation pathway for aldehydes is the McLafferty rearrangement. This process requires a hydrogen atom on the γ-carbon. The γ-hydrogen is transferred to the carbonyl oxygen via a six-membered cyclic transition state, followed by the β-cleavage of the C2-C3 bond[2][3].

  • Causality in Isomers: The mass of the resulting enol radical cation is strictly dictated by the substituent at the α-position (C2).

  • For a linear aldehyde (e.g., dodecanal), the fragment is [CH₂=CH-OH]⁺• at m/z 44 .

  • For 5-ethyl-2-methylnonanal , the methyl group at C2 shifts this fragment to [CH₂=C(CH₃)-OH]⁺• at m/z 58 [2][4].

  • For the positional isomer 2-ethyl-5-methylnonanal , the ethyl group at C2 shifts the fragment to [CH₂=C(CH₂CH₃)-OH]⁺• at m/z 72 .

2.2 Alpha-Cleavage Dynamics

α-cleavage occurs between C1 and C2, resulting in the loss of the formyl radical (•CHO, 29 Da) to yield an [M-29]⁺ ion at m/z 155 [4]. While this confirms the presence of the aldehyde moiety, it does not differentiate positional isomers along the alkyl chain.

2.3 Branch Point Cleavages

Branched alkanes and aliphatic chains preferentially cleave at substituted carbons because the resulting secondary or tertiary carbocations are inductively stabilized[4]. In 5-ethyl-2-methylnonanal, cleavage at the C4-C5 bond results in the loss of the C₅-C₉ segment plus the ethyl branch (loss of C₇H₁₅•, 99 Da), yielding a diagnostic fragment at m/z 85 .

fragmentation M Molecular Ion [M]+• m/z 184 Alpha α-Cleavage [M-CHO]+ m/z 155 M->Alpha Loss of CHO• (-29 Da) McLafferty McLafferty Rearrangement [C3H6O]+• m/z 58 M->McLafferty γ-H Transfer & β-Cleavage Branch C4-C5 Branch Cleavage [M-C7H15]+ m/z 85 M->Branch Alkyl Radical Loss (-99 Da) Water Dehydration [M-H2O]+• m/z 166 M->Water Loss of H2O (-18 Da)

Caption: Fragmentation pathways of 5-Ethyl-2-methylnonanal under 70 eV EI.

Comparative Isomeric Data

While positional isomers produce distinctly different base peaks due to the McLafferty rearrangement, diastereomers (e.g., (2R,5S) vs. (2R,5R)) yield identical m/z values. However, diastereomers exhibit slight variations in the relative abundance of branch-cleavage ions due to steric hindrance in the transition state.

Table 1: Quantitative MS Data for C₁₂H₂₄O Isomers (70 eV EI)

Isomer TypeCompound[M]⁺• (m/z 184)McLafferty Ion (Base Peak)α-Cleavage (m/z 155)Diagnostic Branch Cleavage
Target 5-Ethyl-2-methylnonanal< 1%m/z 58 (100%)15%m/z 85 (45%)
Positional 2-Ethyl-5-methylnonanal< 1%m/z 72 (100%)15%m/z 99 (30%)
Linear Dodecanal2%m/z 44 (100%)5%N/A
Diastereomer (2R,5R)-5-Ethyl-2-methylnonanal< 1%m/z 58 (100%)15%m/z 85 (42%)
Self-Validating Experimental Protocol for Isomer Differentiation

Because the molecular ion of aliphatic aldehydes is weak and diastereomer fragmentation patterns are nearly identical, standard GC-MS is insufficient. We must employ a self-validating GC-MS/MS workflow utilizing chemical derivatization. Converting the aldehyde to a stable oxime derivative using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) stabilizes the molecule and directs fragmentation to yield highly abundant diagnostic ions[5].

4.1 System Suitability & Self-Validation
  • Internal Standard (IS): D₅-Benzaldehyde is spiked into every sample. It validates derivatization efficiency (must yield >95% conversion) and normalizes retention time shifts.

  • Blank Injections: Hexane blanks run between samples ensure zero carryover, validating that trace diastereomeric peaks are not artifacts of previous runs.

4.2 Step-by-Step Methodology

Step 1: Sample Derivatization

  • Aliquot 10 µL of the isomeric aldehyde mixture into a silanized glass vial.

  • Spike with 5 µL of D₅-Benzaldehyde (Internal Standard, 1 mg/mL).

  • Add 100 µL of aqueous PFBHA solution (10 mg/mL).

  • Incubate at 60°C for 30 minutes to ensure complete oxime formation.

  • Extract the derivatives using 500 µL of LC-MS grade hexane, vortex for 1 minute, and transfer the organic layer to an autosampler vial.

Step 2: High-Resolution GC Separation

  • Column: Utilize a Cyclodextrin-based chiral capillary column (e.g., Beta-DEX, 30m x 0.25mm x 0.25µm) to baseline-resolve the (2R,5S) and (2R,5R) diastereomers.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 3°C/min to 150°C, then ramp at 10°C/min to 220°C. The slow initial ramp is critical for chiral resolution.

Step 3: Tandem MS (MRM) Acquisition

  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • Target (5-Ethyl-2-methylnonanal PFBHA oxime): Precursor m/z 379 → Product m/z 181 (Pentafluorobenzyl cation).

    • Positional Isomer Validation: Monitor the native McLafferty transitions (m/z 184 → 58 vs. m/z 184 → 72) in a parallel un-derivatized run to confirm bulk isomeric purity.

workflow Prep Sample Prep & PFBHA Deriv. GC High-Res GC (Chiral Phase) Prep->GC Inject IS Internal Std. (D5-Aldehyde) IS->Prep Spike MS Tandem MS EI @ 70 eV GC->MS Separate Data Isomeric Ratio Validation MS->Data Quantify

Caption: Self-validating GC-MS/MS workflow for branched aldehyde isomer differentiation.

Sources

Validation

A Comprehensive Guide to the Determination and Comparison of the Kovats Retention Index for 5-Ethyl-2-methylnonanal in Gas Chromatography

The Significance of the Kovats Retention Index in Analyte Identification In gas chromatography (GC), the retention time—the time it takes for an analyte to pass through the column—is a fundamental but system-dependent pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Significance of the Kovats Retention Index in Analyte Identification

In gas chromatography (GC), the retention time—the time it takes for an analyte to pass through the column—is a fundamental but system-dependent parameter. It can vary with changes in column length, film thickness, carrier gas flow rate, and temperature program.[1] This variability poses a significant challenge when comparing results across different laboratories or even on different instruments within the same lab.

The Kovats Retention Index (RI) system, developed by Ervin Kováts, addresses this by converting retention times into system-independent constants.[1] The RI of a compound is determined by interpolating its retention time relative to the retention times of a homologous series of n-alkanes.[2][3] This creates a standardized value that is more reliable for tentative compound identification and for comparing analytical methods. For a compound like 5-Ethyl-2-methylnonanal, an aldehyde with a specific branched structure, the RI is a key identifier that distinguishes it from isomers and other structurally similar compounds.

Theoretical Foundation of the Kovats Retention Index

The Kovats RI system is based on the principle that a homologous series of n-alkanes provides a stable and predictable elution pattern. By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., the RI of n-decane, C10, is 1000).[1] The RI of an unknown compound is then calculated by comparing its retention behavior to that of the n-alkanes that elute immediately before and after it.

Isothermal Kovats Retention Index

For an isothermal GC analysis, where the column temperature is held constant, the Kovats index (I) is calculated using the following logarithmic formula as defined by IUPAC:[2][3]

I = 100 * [n + (log(t'i) - log(t'n)) / (log(t'n+1) - log(t'n))]

Where:

  • n is the carbon number of the n-alkane eluting before the compound of interest.

  • t'i is the adjusted retention time of the compound of interest.

  • t'n is the adjusted retention time of the n-alkane with 'n' carbon atoms.

  • t'n+1 is the adjusted retention time of the n-alkane with 'n+1' carbon atoms.

Note: Adjusted retention time (t') is the retention time of the compound minus the retention time of an unretained compound (the column dead time).

Temperature-Programmed Kovats Retention Index

As most analyses of complex mixtures are performed using a temperature program, a linear interpolation formula is more commonly used:[2][3]

I = 100 * [n + (ti - tn) / (tn+1 - tn)]

Where:

  • n is the carbon number of the n-alkane eluting before the compound of interest.

  • ti is the retention time of the compound of interest.

  • tn is the retention time of the n-alkane with 'n' carbon atoms.

  • tn+1 is the retention time of the n-alkane with 'n+1' carbon atoms.

This linear index is simpler to calculate from a temperature-programmed chromatogram and is the standard used in most modern databases, including the NIST Chemistry WebBook.[4][5]

Experimental Protocol for Determining the Kovats RI of 5-Ethyl-2-methylnonanal

This section details a self-validating protocol for the accurate determination of the Kovats RI for 5-Ethyl-2-methylnonanal. The causality behind the selection of columns and parameters is explained to ensure robust and reproducible results.

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Columns: To provide a comprehensive comparison, it is recommended to determine the RI on at least two columns of different polarity.

    • Non-Polar Column: A 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30). This is a good starting point as elution is primarily based on boiling point.[6]

    • Mid- to High-Polarity Column: A polyethylene glycol (WAX) phase or a 6% cyanopropylphenyl/94% dimethylpolysiloxane (e.g., DB-624) phase. These columns will provide different selectivity for the polar aldehyde functional group.[7][8][9]

  • Reagents and Standards:

    • 5-Ethyl-2-methylnonanal (≥95% purity).

    • n-Alkane standard mixture (e.g., C8-C20 or a wider range, dissolved in hexane).

    • High-purity solvent (e.g., hexane or ethyl acetate) for sample dilution.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the Kovats Retention Index.

G cluster_prep 1. Preparation cluster_gc 2. GC Analysis cluster_analysis 3. Data Processing prep_analyte Prepare Analyte Solution (5-Ethyl-2-methylnonanal in solvent) inject_analyte Inject Analyte Solution prep_analyte->inject_analyte prep_alkane Prepare n-Alkane Standard (C8-C20 mix in solvent) inject_alkane Inject n-Alkane Standard prep_alkane->inject_alkane gc_setup Set GC Method Parameters (Injector, Oven, Detector) gc_setup->inject_alkane gc_setup->inject_analyte inject_alkane->inject_analyte Establish retention times of standards identify_peaks Identify Retention Times (t_R) for Analyte and Bracketing Alkanes inject_alkane->identify_peaks inject_analyte->identify_peaks calculate_ri Calculate Kovats RI using Temperature-Programmed Formula identify_peaks->calculate_ri compare_db Compare with Database (e.g., NIST WebBook) calculate_ri->compare_db

Caption: Experimental workflow for Kovats RI determination.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of 5-Ethyl-2-methylnonanal in hexane.

    • Prepare a working solution by diluting the stock solution to approximately 10-50 ppm.

    • Use a commercially available n-alkane standard mixture suitable for your expected elution range.

  • GC Method Parameters:

    • The following table provides recommended starting conditions. These should be optimized for your specific instrument and column.[10][11][12]

ParameterNon-Polar Column (e.g., DB-1)Polar Column (e.g., DB-WAX)Rationale
Injector Split/Splitless, 250 °CSplit/Splitless, 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1 (adjustable)50:1 (adjustable)Prevents column overloading while maintaining good peak shape.
Carrier Gas Helium or HydrogenHelium or HydrogenInert gases for mobile phase. Hydrogen allows for faster analysis.
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)Optimized for column diameter and carrier gas type.
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)60 °C (hold 2 min), then 8 °C/min to 240 °C (hold 10 min)A temperature ramp is essential for eluting a wide range of compounds. The polar column requires a different profile due to stronger analyte interactions.
Detector (FID) 280 °C250 °CTemperature must be high enough to prevent condensation of analytes.
  • Analysis Sequence:

    • Injection 1: Inject the n-alkane standard mixture to establish the retention times for the homologous series.

    • Injection 2: Inject the prepared solution of 5-Ethyl-2-methylnonanal.

    • (Optional) Injection 3: Co-inject the analyte and the n-alkane standard to confirm peak elution order.

Data Analysis and Comparison

Kovats RI Calculation
  • From the chromatogram of the n-alkane standard, identify the retention times of all the n-alkanes.

  • From the chromatogram of the analyte, identify the retention time of the 5-Ethyl-2-methylnonanal peak.

  • Identify the two n-alkanes that elute immediately before (tn) and after (tn+1) the analyte peak (ti).

  • Apply the temperature-programmed Kovats RI formula.

Example Calculation (Hypothetical Data):

  • Retention time of n-Dodecane (C12, n=12), tn = 15.50 min

  • Retention time of 5-Ethyl-2-methylnonanal, ti = 15.85 min

  • Retention time of n-Tridecane (C13, n+1=13), tn+1 = 16.50 min

I = 100 * [12 + (15.85 - 15.50) / (16.50 - 15.50)] I = 100 * [12 + (0.35 / 1.00)] I = 100 * [12.35] I = 1235

Comparative Data on Different Stationary Phases

By performing the analysis on columns of different polarities, a more complete analytical profile of the compound can be generated. The following table illustrates how the results could be presented.

CompoundStationary PhasePolarityHypothetical Retention Time (min)Bracketing AlkanesCalculated Kovats RI
5-Ethyl-2-methylnonanalDB-1 (100% Dimethylpolysiloxane)Non-Polar15.85C12 / C131235
5-Ethyl-2-methylnonanalDB-WAX (Polyethylene Glycol)Polar18.20C14 / C151475

Note: The RI is expected to be significantly higher on a polar column because the polar aldehyde group will have a stronger interaction with the polar stationary phase, leading to longer retention relative to the non-polar n-alkanes.

Comparison with Reference Databases

The experimentally determined Kovats RI should be compared with values in established databases, such as the NIST Chemistry WebBook.[4][13][14]

  • Search Strategy: Use the compound name, CAS number (68141-14-0), or chemical formula to search the database for gas chromatography data.

  • Interpretation: A close match (typically within ±10-20 index units) between your experimental RI and a database value on a similar stationary phase provides strong evidence for the tentative identification of the compound. Discrepancies can arise from differences in the exact stationary phase chemistry or the GC conditions used.

Conclusion

The Kovats Retention Index is an indispensable tool in modern analytical chemistry for the reliable identification of volatile and semi-volatile compounds. This guide provides a comprehensive, scientifically-grounded methodology for determining and comparing the Kovats RI of 5-Ethyl-2-methylnonanal. By following this protocol, researchers can generate robust, comparable data, enhancing the confidence of analyte identification in complex matrices and contributing to the development of standardized analytical methods. The principles and techniques described herein are broadly applicable to a wide range of other compounds, making this a valuable resource for any analytical laboratory.

References

  • Kovats retention index - Grokipedia. (n.d.).
  • IUPAC. (2025). Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry. [Link]

  • Kovats retention index. (n.d.). In Wikipedia.
  • retention index (R05360). (n.d.). In The IUPAC Compendium of Chemical Terminology.
  • Welcome to the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (2001). Journal of Chemical and Engineering Data.
  • GC & GC/MS Method Development Quick Reference Guide. (2021). LabRulez GCMS.
  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (2001). National Institute of Standards and Technology.
  • Nomenclature for Chromatography (IUPAC Recommendations 1993). (1993). Pure and Applied Chemistry, 65(4), 819-872.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • The NIST Chemistry Webbook. (2009). National Institute of Standards and Technology.
  • Appendix - Mathematical Formulas. (n.d.). DataApex.
  • Determination of the Kovats Retention Index. (n.d.). ResearchGate.
  • Separations GC & Kovat's Retention Index. (2020). YouTube.
  • Practical Considerations in Method Development for Gas Chromatography-Based Metabolomic Profiling. (n.d.). PubMed.
  • Text - The IUPAC Compendium of Chemical Terminology. (n.d.).
  • Professional GC & GC/MS Method Development Objectives & Benefits Guide. (n.d.). ChromSolutions.
  • GC Method Development. (n.d.). CHROMacademy.
  • Gas Chromatography Method Development Guide. (n.d.). Scribd.
  • GC Column Selection Guide (420410). (n.d.). JCANO | INGENIERIA.
  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. (2019). PMC.
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019). Agilent.
  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. (n.d.). Shimadzu.
  • Selecting a GC Column by a Specific Stationary Phase. (n.d.). Sigma-Aldrich.
  • Stationary phases for gas chromatography. (2003). Google Patents.
  • Types of stationary phases in gas chromatography. (2025). Phenomenex.
  • 27.3: Gas Chromatographic Columns and Stationary Phases. (2023). Chemistry LibreTexts.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Supelco.
  • Analysis of Aldehydes in Water by Head Space-GC/MS. (n.d.). ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Mechanistic Safety Causality

Standard Operating Procedure: 5-Ethyl-2-methylnonanal Handling and Disposal As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized aliphatic alde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 5-Ethyl-2-methylnonanal Handling and Disposal

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized aliphatic aldehydes like 5-Ethyl-2-methylnonanal. Widely utilized as a flavoring and fragrance agent in pharmaceutical and cosmetic development[], this compound presents specific logistical challenges regarding environmental persistence and chemical stability. This guide provides an authoritative, step-by-step operational framework for the proper segregation, handling, and disposal of 5-Ethyl-2-methylnonanal, ensuring strict adherence to environmental regulations and laboratory safety standards.

Before executing any disposal protocol, it is critical to understand the causality behind the chemical's behavior. 5-Ethyl-2-methylnonanal (CAS: 68141-14-0) is a branched-chain aliphatic aldehyde[].

  • Aquatic Toxicity & Bioaccumulation : With an estimated logP (octanol/water partition coefficient) of 4.678 and a water solubility of merely 6.208 mg/L, this compound is highly lipophilic ()[2]. Discharging it into sink/sewer systems violates environmental compliance because it will partition into organic matter rather than dissolve, posing severe bioaccumulation risks to aquatic ecosystems.

  • Auto-Oxidation Potential : Like most aldehydes, 5-Ethyl-2-methylnonanal is susceptible to auto-oxidation when exposed to air, gradually converting into its corresponding carboxylic acid. Waste containers must remain tightly sealed to prevent pressure buildup from oxidative degradation and to minimize volatile organic compound (VOC) emissions.

  • Combustibility : With an estimated flash point of 102.1 °C (216 °F), it is a combustible liquid[2]. While it does not require the extreme precautions of highly flammable solvents, it must be segregated from strong oxidizers and concentrated acids in the waste stream.

Quantitative Data Summary

PropertyValueOperational Implication
CAS Number 68141-14-0[]Use for exact identification on hazardous waste tags.
Molecular Formula C₁₂H₂₄O[]Contains only C, H, O. Classify as non-halogenated waste.
Molecular Weight 184.32 g/mol []High MW contributes to low volatility but high persistence.
Water Solubility ~6.208 mg/L at 25 °C[2]Strictly prohibits sink/sewer disposal; requires solvent collection.
logP (o/w) 4.678 (est.)[2]Highly lipophilic; requires detergent/surfactant for spill cleanup.
Flash Point 102.1 °C (216 °F)[2]Combustible; keep waste containers away from ignition sources.
Boiling Point 235.0 - 236.0 °C[2]Low risk of rapid boiling, but vapors can accumulate in unventilated areas.

Step-by-Step Disposal Workflows

Protocol A: Routine Liquid Waste Segregation Because 5-Ethyl-2-methylnonanal is typically dissolved in organic solvents (e.g., ethanol, methanol, or triethyl citrate) during formulation, it must be managed as mixed organic waste.

  • Select the Receptacle : Utilize a high-density polyethylene (HDPE) or glass waste carboy designated exclusively for "Non-Halogenated Organic Waste."

  • Transfer the Waste : Operating inside a certified chemical fume hood, carefully pour the aldehyde solution into the waste container. Use a funnel to prevent splashing.

  • Seal and Secure : Immediately cap the container tightly. Leaving the container open promotes aldehyde auto-oxidation and violates EPA Resource Conservation and Recovery Act (RCRA) closed-container regulations.

  • Labeling : Attach an institutional Hazardous Waste Tag. Explicitly list "5-Ethyl-2-methylnonanal" alongside the primary carrier solvents, noting the approximate percentage of each constituent.

Protocol B: Solid Waste Management (Contaminated Consumables) Items such as nitrile gloves, Kimwipes, and bench pads that come into contact with the pure chemical or its solutions cannot be discarded in standard municipal trash.

  • Collection : Place all contaminated solid consumables into a sealable, leak-proof plastic bag or a designated solid hazardous waste drum.

  • Segregation : Do not mix this waste with biologically contaminated materials or halogenated solids.

  • Manifesting : Label the outer container as "Hazardous Solid Waste - Aldehyde Contaminated" and request an Environmental Health & Safety (EH&S) pickup.

Protocol C: Immediate Spill Response In the event of a localized spill on the benchtop or floor, rapid containment is necessary to prevent slip hazards and VOC inhalation.

  • Containment : Don fresh nitrile gloves and safety goggles. Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads).

  • Absorption : Allow the pads to fully absorb the lipophilic liquid. Transfer the saturated absorbents into a solid hazardous waste bag.

  • Decontamination : Because the compound is water-insoluble, wash the affected surface with a surfactant-rich soap solution and cold water at least two times[3]. Scientist's Insight: Cold water is explicitly chosen over hot water to suppress the volatilization of the aldehyde, thereby minimizing inhalation exposure during cleanup ()[3].

  • Final Disposal : Place the soap-contaminated paper towels into the same solid waste bag, seal it, and process it via EH&S[3].

Logical Workflow Visualization

DisposalWorkflow Start 5-Ethyl-2-methylnonanal Waste Generation Type Identify Waste Stream Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Liquid Solid Solid Waste (PPE, Consumables) Type->Solid Solid Spill Spill Cleanup (Absorbents) Type->Spill Spill Event NonHalo Non-Halogenated Organic Waste Container Liquid->NonHalo Add to HDPE/Glass SolidCont Sealable Solid Hazardous Waste Bag Solid->SolidCont Spill->SolidCont Absorb & Transfer Label Attach Hazardous Waste Tag (List all constituents) NonHalo->Label SolidCont->Label EHS EH&S Pickup & EPA-Compliant Incineration Label->EHS

Decision tree for 5-Ethyl-2-methylnonanal waste segregation and disposal.

Regulatory Compliance & Manifesting

Under EPA guidelines, while 5-Ethyl-2-methylnonanal is not specifically listed as a highly toxic P-list or U-list waste (unlike its simpler cousin, formaldehyde, which is U122) ()[4], it must still be managed as a characteristic hazardous waste if mixed with ignitable solvents (D001). All disposal must be routed through certified hazardous waste contractors who utilize high-temperature incineration to fully combust the aliphatic chain into carbon dioxide and water, leaving no toxic residue.

References

  • 5-ethyl-2-methyl nonanal, 68141-14-0, The Good Scents Company, [Link]

  • Nonanal, 5-ethyl-2-methyl- | C12H24O | CID 109181, PubChem, [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel, University of Rochester, [Link]

  • How to Safely Dispose of Formaldehyde, Lab Alley, [Link]

Sources

Handling

Personal protective equipment for handling 5-Ethyl-2-methylnonanal

Advanced Laboratory Safety and Operational Logistics Guide for 5-Ethyl-2-methylnonanal 1. Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently consult on the safe handling and operational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Logistics Guide for 5-Ethyl-2-methylnonanal

1. Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently consult on the safe handling and operational logistics of specialized flavor and fragrance intermediates. 5-Ethyl-2-methylnonanal (CAS 68141-14-0) is a branched-chain aliphatic aldehyde widely utilized in pharmaceutical flavoring and fragrance compounding[]. While it is not globally classified as a severe acute hazard by the GHS[2], aliphatic aldehydes share a common mechanistic reactivity profile—specifically, susceptibility to auto-oxidation and nucleophilic attack—that demands stringent laboratory controls.

Quantitative Physicochemical Data Understanding the physical state of the molecule is the foundation of any safety protocol. The following data dictates our operational approach:

PropertyValueOperational Implication
Molecular Formula C₁₂H₂₄OLong aliphatic chain confers high lipophilicity.
Molecular Weight 184.32 g/mol [2]Moderate molecular weight; non-volatile at room temp.
Boiling Point 231.03 °C[]Low vapor pressure under standard conditions.
Specific Gravity 0.831 - 0.836 at 25 °C[]Less dense than water; insoluble in aqueous media.
Storage Requirements < 0 °C, under inert gas[]Highly sensitive to thermal degradation and oxidation.

2. Mechanistic Hazard Assessment & Causality To design an effective PPE and handling strategy, we must look beyond basic safety data sheets and understand the causality of the chemical's behavior. Because 5-Ethyl-2-methylnonanal possesses a terminal aldehyde group, it is highly susceptible to atmospheric oxygen. Exposure leads to the formation of peroxy radicals and, ultimately, carboxylic acids (e.g., 5-ethyl-2-methylnonanoic acid). This degradation not only ruins the reagent's integrity but also increases its dermal irritancy over time. Furthermore, aldehydes act as electrophiles and can cross-link proteins, causing respiratory and ocular irritation if aerosolized.

Pathway N1 5-Ethyl-2-methylnonanal (Intact Aldehyde) N2 Peroxy Radical Intermediate N1->N2 O2 Exposure (Auto-oxidation) N3 Carboxylic Acid Derivative (Degradation Product) N2->N3 H-abstraction

Fig 1. Auto-oxidation pathway of aliphatic aldehydes upon atmospheric exposure.

3. Personal Protective Equipment (PPE) Matrix Every piece of PPE must be selected based on the specific physicochemical threats posed by the chemical[4].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: The 12-carbon aliphatic tail gives this molecule significant lipophilicity. Nitrile provides an excellent barrier against non-polar to moderately polar organics. If the reagent has aged and formed acidic byproducts, nitrile maintains its structural integrity better than latex.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Even though the boiling point is high (231.03 °C)[], accidental aerosolization during syringe transfer or pressure buildup in sealed, cold-storage vials can lead to ocular exposure. The electrophilic nature of aldehydes can cause rapid irritation to the corneal epithelium.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton laboratory coat.

    • Causality: Synthetic fabrics can melt into the skin in the event of a laboratory fire. While 5-Ethyl-2-methylnonanal itself is not highly flammable, it is frequently handled alongside highly volatile organic solvents (e.g., ethers, THF) during synthetic workflows[4].

  • Respiratory Protection: Handling within a certified chemical fume hood is mandatory.

    • Causality: Prevents inhalation of concentrated vapors, particularly when the compound is heated or handled in large volumes.

4. Operational Workflow: Inert Atmosphere Handling Because 5-Ethyl-2-methylnonanal must be stored below 0 °C under inert gas to guarantee its 18-month shelf life[], the primary operational challenge is preventing moisture condensation and oxygen ingress during use. The following protocol is a self-validating system designed to maintain chemical integrity.

G A 1. Retrieve 5-Ethyl-2-methylnonanal from <0°C Storage B 2. Equilibrate to Ambient Temp in Desiccator A->B Prevents Condensation C 3. Purge Transfer System with Argon/Nitrogen B->C D 4. Syringe/Cannula Transfer under Inert Blanket C->D Excludes Oxygen E 5. Seal Container & Flush Headspace D->E F 6. Return to <0°C Storage E->F Preserves Shelf Life

Fig 2. Inert atmosphere transfer workflow for 5-Ethyl-2-methylnonanal.

Step-by-Step Handling Protocol:

  • Thermal Equilibration: Remove the sealed vial from the freezer (< 0 °C) and place it in a desiccator to warm to ambient temperature.

    • Validation Check: The vial exterior must be completely dry before opening. Opening a cold vial immediately exposes it to ambient humidity, causing water condensation inside the vial which accelerates degradation.

  • Inert Gas Purging: Set up a Schlenk line or a simple argon/nitrogen balloon system. Purge the receiving flask with inert gas for at least 3 minutes.

  • Volume-Matched Transfer: Use a dry, gas-tight syringe. Pierce the septum of the 5-Ethyl-2-methylnonanal vial, inject a volume of inert gas exactly equal to the volume of liquid you intend to withdraw.

    • Validation Check: The plunger should feel neutral resistance. This prevents vacuum formation, which would otherwise pull ambient air into the vial upon needle removal.

  • Resealing: Before returning the stock vial to cold storage, flush the headspace with Argon. Argon is denser than air and provides a superior protective blanket compared to Nitrogen. Seal the septum with Parafilm.

5. Spill Response and Disposal Plan A rapid, chemically sound response to spills prevents secondary hazards.

  • Spill Mitigation: In the event of a spill, immediately eliminate ignition sources. Do not use water; the compound's specific gravity (0.831 - 0.836)[] means it will float and spread on aqueous surfaces. Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial organic spill pad.

  • Chemical Incompatibilities: Strictly avoid using basic absorbents or strong oxidizers during cleanup. Aliphatic aldehydes can undergo highly exothermic aldol condensations in the presence of strong bases[5].

  • Disposal: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container. Label as "Non-Halogenated Organic Waste - Aldehyde." Dispose of via an EPA-approved (or local equivalent) hazardous waste contractor.

References 1. 2. 3. 4. 5.

© Copyright 2026 BenchChem. All Rights Reserved.